Methasterone

Catalog No.
S592219
CAS No.
3381-88-2
M.F
C21H34O2
M. Wt
318.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methasterone

CAS Number

3381-88-2

Product Name

Methasterone

IUPAC Name

(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

InChI

InChI=1S/C21H34O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h13-17,23H,5-12H2,1-4H3/t13-,14+,15-,16+,17+,19+,20+,21+/m1/s1

InChI Key

QCWCXSMWLJFBNM-FOVYBZIDSA-N

SMILES

CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C

Synonyms

​2α,17α-Dimethyl-17β-hydroxy-5α-androstan-3-one;Methyldrostanolone;NSC 40490;Superdrol

Canonical SMILES

CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C

Isomeric SMILES

C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)CC1=O)C

The exact mass of the compound Methasterone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40490. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Testosterone Congeners - Supplementary Records. It belongs to the ontological category of 3-oxo-5alpha-steroid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pharmacological Profile & Hepatotoxicity of Methasterone

Author: Smolecule Technical Support Team. Date: February 2026

The quantitative data on methasterone's activity and associated risks are summarized in the following tables for clear comparison.

Table 1: Anabolic-Androgenic Profile and Key Characteristics

Attribute Value / Description Notes / Source
Chemical Name 2α,17α-Dimethyl-5α-androstan-17β-ol-3-one [1] [2]
Anabolic-to-Androgenic Ratio (Q-ratio) 20 Ratio of anabolic (400%) to androgenic (20%) potency relative to methyltestosterone [1] [2].
Anabolic Potency 400% of Methyltestosterone Orally active; high absolute potency [1] [2].
Androgenic Potency 20% of Methyltestosterone Considered low relative to its anabolic effect [1] [2].
Primary Mechanism Androgen Receptor (AR) Agonist Non-aromatizable; its 3D conformation potently activates the AR [2].

Table 2: Hepatotoxicity Profile and Case Data

Attribute Details Notes / Source
Hepatotoxicity Risk Potent and pronounced A key defining characteristic; risk is exceptionally high [1] [2].
Primary Liver Injury Cholestasis and jaundice Rapid onset is common; can lead to severe liver damage [1] [2].
Proposed Mechanism Inhibition of AKR1D1 enzyme This enzyme is crucial for clearing steroids from the liver. Its inhibition disrupts bile acid synthesis, leading to cholestasis [2].
Case Study Data Multiple cases of severe liver injury cited in medical literature Includes cholestatic jaundice and liver failure requiring medical intervention [1].

Analytical Detection and Metabolic Profiling

The detection of this compound misuse, particularly in anti-doping contexts, relies on identifying its metabolites in urine.

Table 3: Key Metabolic Pathways and Analytical Methods

Aspect Methodology & Findings Experimental Context
Primary In Vitro Model Human liver S9 fractions Used to predict human metabolism and generate metabolites for characterization [3].
Key Analytical Instrument GC-Orbitrap-HRMS (Gas Chromatography-Orbitrap-High-Resolution Mass Spectrometry) Provides high accuracy for identifying and characterizing metabolites [3].
Key Metabolites Identified Five metabolites identified in vitro, including a novel tetrol metabolite (MTS-M3: 2α,17α-dimethyl-5ξ-androstane-3α,12ξ,16ξ,17β-tetrol) Metabolites were identified by comparing full-scan mass spectrometry data with control groups [3].
Workflow Incubation → Metabolite Extraction → Analysis via GC-Orbitrap-HRMS → Structural Elucidation Confirms the applicability of the S9 model for in vitro metabolic studies of anabolic steroids [3].

Visualizing Mechanisms and Methods

Below are the Graphviz diagrams that illustrate the core concepts and processes described in this document.

Methasterone_Mechanism Mechanism of this compound Hepatotoxicity This compound This compound AKR1D1 AKR1D1 This compound->AKR1D1 Inhibits Bile_Flow Bile_Flow AKR1D1->Bile_Flow Regulates Cholestasis Cholestasis Bile_Flow->Cholestasis Disruption Leads To Liver_Damage Liver_Damage Cholestasis->Liver_Damage Causes

Diagram 1: Proposed pathway for this compound-induced liver injury via inhibition of the AKR1D1 enzyme, leading to cholestasis.

Analytical_Workflow In Vitro Metabolic Profiling Workflow S9_Incubation Incubation with Human Liver S9 Fraction Metabolite_Extraction Metabolite Extraction (Free & Conjugated Fractions) S9_Incubation->Metabolite_Extraction GC_HRMS_Analysis Analysis via GC-Orbitrap-HRMS Metabolite_Extraction->GC_HRMS_Analysis Data_Comparison Data Comparison vs. Control Groups GC_HRMS_Analysis->Data_Comparison Metabolite_ID Metabolite Identification & Structural Elucidation Data_Comparison->Metabolite_ID

Diagram 2: Experimental workflow for identifying this compound metabolites using human liver S9 fractions and GC-Orbitrap-HRMS.

Research Implications & Rational Use Cases

The data presents a clear trade-off: awesome absolute anabolic potency versus profound risks for hepatic injury [2]. This dichotomy makes rational use cases for this compound strikingly limited.

  • Structural Basis for Potency: The unique 2α,17α-dimethyl structure is the key to its effects. The 2α-methyl group enhances oral absorption and prevents rapid inactivation, independently contributing to the potency provided by the 17α-methyl group. This combination creates a highly anabolic, antiestrogenic drug with low relative androgenic potency, but with pronounced hepatotoxicity [2].
  • Defined Use Case: Analysis suggests that the only rational use case for this compound would be deep into a contest preparation for a very advanced bodybuilder, where the potent muscle-anabolism and ability to maintain a "full" look despite low carbohydrate intake might provide a critical advantage, potentially justifying the extreme hepatotoxic risk [2]. For all other user levels, its use is considered unreasonable.

Critical Safety and Regulatory Notes

  • Medical Status: this compound was never an approved prescription drug and is classified as a Schedule III controlled substance in the U.S. Its legal sale as a dietary supplement was a temporary circumvention of the Anabolic Steroid Control Act [1].
  • WADA Status: this compound is explicitly prohibited by the World Anti-Doping Agency (WADA) [1] [3].

References

Comprehensive Technical Review: Methasterone Hepatotoxicity - Mechanisms, Clinical Presentation, and Research Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Pharmacology

Methasterone (2α,17α-dimethyl-5α-androstan-17β-ol-3-one), commonly known as Superdrol, is a synthetic orally active anabolic-androgenic steroid (AAS) that was never approved for medical use but was marketed as a "designer steroid" in dietary supplements primarily for bodybuilding purposes [1]. The compound was first synthesized in 1956 by Syntex Corporation during research aimed at discovering compounds with anti-tumor properties [1]. Subsequent research in 1959 confirmed its status as a "potent orally active anabolic agent exhibiting only weak androgenic activity" [1]. This compound is the 17α-alkylated derivative of drostanolone (Masteron), a modification that enhances oral bioavailability but also increases hepatotoxic potential [1] [2].

From a clinical pharmacology perspective, this compound demonstrates significant anabolic potency with literature indicating it possesses approximately 400% the anabolic activity of methyltestosterone with only 20% of the androgenic activity, yielding a therapeutic ratio (Q-ratio) of 20 [1]. The compound has a relatively high oral bioavailability of approximately 50% and an elimination half-life of 8-12 hours, with hepatic metabolism being the primary route of elimination [1]. The 17α-alkylation structure allows the molecule to survive first-pass metabolism but is also directly implicated in its hepatotoxicity mechanisms [1] [3].

Hepatotoxicity Clinical Presentation and Case Studies

Clinical Case Series Analysis

The most comprehensive clinical evidence of this compound hepatotoxicity comes from a case series published in Clinical Gastroenterology and Hepatology (2008) that documented five previously healthy patients who developed significant liver injury following this compound use [3]. The study employed a case report design conducted at tertiary-care medical centers and established a consistent temporal pattern of hepatotoxicity. All five patients presented with jaundice approximately two weeks after discontinuing this compound use, with bilirubin levels peaking within another 2-3 weeks [3]. The pattern of liver injury was consistently cholestatic, characterized by impaired bile flow rather than primary hepatocellular necrosis.

A critical finding from this research was the self-limiting nature of the hepatotoxicity with appropriate supportive care. Approximately 12 weeks after initial presentation, all cases resolved with no identifiable residual hepatic dysfunction [3]. This consistent timeline suggests a predictable, though potentially severe, clinical course for this compound-induced liver injury that resolves completely with cessation of the compound and supportive management. The researchers concluded that while this compound use can result in severe hepatotoxicity, and liver function can continue to deteriorate for up to two weeks after presentation, the outcome with close observation and supportive care is generally favorable [3].

Additional Case Reports and Clinical Manifestations

Several additional case reports in the literature reinforce and expand upon these clinical findings. Jasiurkowski et al. (2006) documented a case of cholestatic jaundice accompanied by IgA nephropathy induced by Superdrol, suggesting potential extrahepatic manifestations [1]. Similarly, Nasr and Ahmad (2009) reported a case of severe cholestasis accompanied by renal failure associated with this compound use, indicating potential multi-organ toxicity in severe cases [1]. Singh et al. (2009) described severe hepatotoxicity caused by a this compound-containing performance-enhancing supplement, further reinforcing the consistent pattern of liver injury [1].

The table below summarizes key clinical findings from documented case reports:

Table 1: Clinical Case Reports of this compound Hepatotoxicity

Study Cases Clinical Presentation Time to Onset Resolution Additional Findings
Shah et al. (2008) [3] 5 Jaundice, cholestatic liver injury 2 weeks post-discontinuation 12 weeks No residual dysfunction
Jasiurkowski et al. (2006) [1] 1 Cholestatic jaundice N/R N/R IgA nephropathy
Nasr & Ahmad (2009) [1] 1 Severe cholestasis, renal failure N/R N/R Multi-organ involvement
Singh et al. (2009) [1] 1 Severe hepatotoxicity N/R N/R Supplement use

The most commonly reported symptoms across cases include jaundice, malaise, pruritus (likely related to bile salt accumulation), and dark urine. The consistent cholestatic pattern differentiates this compound hepatotoxicity from other forms of drug-induced liver injury that may demonstrate hepatocellular or mixed patterns.

Mechanistic Insights into this compound Hepatotoxicity

Metabolic Transformation and Cytotoxicity

Recent research has provided insights into the structural transformation of this compound and its relationship to hepatotoxicity mechanisms. A 2022 study investigated the biotransformation of this compound using fungal models (Cunninghamella blakesleeana and Macrophomina phaseolina) and identified six transformed metabolites, five of which were new compounds [4]. The parent this compound compound demonstrated significant cytotoxicity against human normal cell lines (BJ cells) with an IC50 of 8.01 ± 0.52 μg mL−1, while the transformed metabolites (2-7) were identified as non-cytotoxic [4].

This finding suggests that structural modifications at specific positions of the this compound molecule, particularly through hydroxylation, can significantly reduce hepatotoxicity while potentially maintaining other biological activities. The study also evaluated anti-inflammatory activity through inhibition of nitric oxide (NO) production, with this compound itself showing remarkable activity (IC50 = 23.9 ± 0.2 μg mL−1) compared to standard LNMMA (IC50 = 24.2 ± 0.8 μg mL−1) [4]. Metabolites 2 and 7 showed moderate inhibition (IC50 values of 38.1 ± 0.5 μg mL−1 and 40.2 ± 3.3 μg mL−1, respectively) but without associated cytotoxicity [4].

Structure-Activity Relationship and Hepatotoxicity Mechanisms

The structure-activity relationship (SAR) of this compound provides important insights into its hepatotoxicity mechanisms. The 17α-alkylation is a critical structural feature that allows oral bioavailability but also confers hepatotoxicity through several potential mechanisms:

  • Impaired biliary transport: The 17α-alkyl group interferes with hepatic transport proteins, particularly the bile salt export pump (BSEP), leading to intracellular accumulation of bile salts and subsequent cholestasis [3] [1]

  • Metabolic activation: The this compound molecule may undergo metabolic activation to reactive intermediates that cause oxidative stress or bind covalently to cellular proteins [4]

  • Mitochondrial toxicity: Steroids with specific structural modifications can disrupt mitochondrial function, leading to impaired energy production and cellular stress [3]

The fungal transformation study identified specific positions on the this compound molecule (C6, C7) where hydroxylation significantly reduced cytotoxicity while maintaining some biological activity, providing important insights for potential structural modifications that could dissociate therapeutic effects from hepatotoxicity [4].

Table 2: Structural Transformations of this compound and Biological Activities

Compound Structural Features Cytotoxicity (BJ cells) Anti-inflammatory Activity Notes
This compound (1) Parent compound IC50 = 8.01 ± 0.52 μg mL−1 IC50 = 23.9 ± 0.2 μg mL−1 Cytotoxic
Metabolite 2 6β,7β,17β-trihydroxy Non-cytotoxic IC50 = 38.1 ± 0.5 μg mL−1 New compound
Metabolite 7 6β,9α,17β-trihydroxy Non-cytotoxic IC50 = 40.2 ± 3.3 μg mL−1 New compound

Regulatory and Research Context

Regulatory Status and Scheduling

This compound has been subject to increasing regulatory control due to its toxicity and abuse potential. The Drug Enforcement Administration (DEA) formally classified this compound as a Schedule III controlled substance under the Controlled Substances Act effective August 29, 2012 [5]. This classification was based on the compound meeting four definitional criteria for anabolic steroids: (A) chemical relation to testosterone; (B) pharmacological relation to testosterone; (C) not an estrogen, progestin, or corticosteroid; and (D) not dehydroepiandrosterone (DHEA) [5].

The scheduling process noted that this compound has no legitimate medical use nor any New Drug Applications (NDA), and the DEA was unable to identify any chemical manufacturers using these substances as intermediates in their manufacturing processes [5]. The World Anti-Doping Agency (WADA) had previously added this compound to its list of prohibited substances in sport in 2006 [1]. The FDA issued warning letters in 2006 regarding Superdrol (this compound) and in 2009 regarding bodybuilding products containing steroid or steroid-like substances [5].

Experimental Models for Hepatotoxicity Research

Several preclinical models have been employed in this compound research, offering different advantages for investigating its hepatotoxicity mechanisms:

  • Fungal transformation models: Cunninghamella blakesleeana and Macrophomina phaseolina have been used to generate structural analogues of this compound for SAR studies [4]

  • In vitro cytotoxicity assays: Normal human cell lines (BJ cells) and cancer cell lines (MCF-7, NCI-H460, HeLa) have been used to evaluate cytotoxicity [4]

  • Anti-inflammatory activity models: Nitric oxide (NO) production inhibition assays in macrophage systems have been employed to evaluate potential therapeutic activities [4]

These experimental approaches provide valuable tools for investigating both the mechanisms of hepatotoxicity and potential structural modifications that might dissociate biological activity from toxicity.

Experimental Methodology and Protocols

Hepatotoxicity Assessment Protocols

Based on the reviewed literature, a comprehensive assessment of this compound hepatotoxicity should include the following methodological approaches:

  • Clinical monitoring: Serial measurement of liver function tests (bilirubin, ALT, AST, ALP) weekly for 12 weeks post-exposure, with particular attention to the expected peak in bilirubin at 2-3 weeks post-presentation [3]

  • Histopathological evaluation: Liver biopsy may reveal canalicular cholestasis with minimal inflammation in severe cases, consistent with the cholestatic pattern observed clinically [3]

  • Cellular viability assays: Standardized MTT or XTT assays in normal human cell lines (e.g., BJ cells) with IC50 determination following 48-72 hour exposure [4]

  • Metabolite profiling: Using fungal transformation models or liver microsomal preparations to identify potential less-toxic analogues [4]

  • Anti-inflammatory activity assessment: Evaluation of nitric oxide production inhibition in LPS-stimulated macrophages with comparison to standard inhibitors [4]

Visualization of this compound Hepatotoxicity Pathway

The following diagram illustrates the key pathways and mechanisms involved in this compound-induced hepatotoxicity:

G cluster_hepatocyte Hepatocyte This compound This compound BSEP_inhibition BSEP Inhibition This compound->BSEP_inhibition Reactive_metabolites Reactive Metabolites This compound->Reactive_metabolites Bile_accumulation Bile Accumulation BSEP_inhibition->Bile_accumulation Jaundice Jaundice Bile_accumulation->Jaundice Elevated_bilirubin Elevated_bilirubin Bile_accumulation->Elevated_bilirubin Oxidative_stress Oxidative Stress Reactive_metabolites->Oxidative_stress Mitochondrial_dysfunction Mitochondrial Dysfunction Reactive_metabolites->Mitochondrial_dysfunction Liver_injury Liver_injury Oxidative_stress->Liver_injury Mitochondrial_dysfunction->Liver_injury Clinical_presentation Clinical Presentation Resolution Resolution Jaundice->Resolution Elevated_bilirubin->Resolution Liver_injury->Resolution

Figure 1: this compound hepatotoxicity mechanisms and clinical progression

Chemical Transformation Pathway

The fungal transformation pathway of this compound reveals specific structural modifications that reduce cytotoxicity:

G cluster_fungal Fungal Transformation (C. blakesleeana, M. phaseolina) This compound This compound Hydroxylation Hydroxylation at C6, C7, C9 positions This compound->Hydroxylation Cytotoxicity Cytotoxicity This compound->Cytotoxicity Metabolite_2 Metabolite 2 (6β,7β,17β-trihydroxy) Hydroxylation->Metabolite_2 Metabolite_7 Metabolite 7 (6β,9α,17β-trihydroxy) Hydroxylation->Metabolite_7 Other_metabolites Metabolites 3-6 Hydroxylation->Other_metabolites Reduced_toxicity Reduced_toxicity Metabolite_2->Reduced_toxicity Metabolite_7->Reduced_toxicity

Figure 2: Structural transformation reducing this compound cytotoxicity

Research Gaps and Future Directions

Based on this comprehensive review of this compound hepatotoxicity, several research gaps and future directions emerge:

  • Mechanistic studies: More detailed investigations are needed on the molecular mechanisms of BSEP inhibition and mitochondrial toxicity [3] [4]

  • Structural optimization: Systematic SAR studies could identify this compound analogues with preserved biological activity and reduced hepatotoxicity [4]

  • Biomarker development: Identification of sensitive and specific biomarkers for early detection of steroid-induced hepatotoxicity [3]

  • Long-term outcomes: Studies examining potential subclinical hepatic dysfunction after apparent recovery from this compound hepatotoxicity [3]

  • Population susceptibility: Research into genetic or environmental factors that may predispose individuals to this compound hepatotoxicity [3]

From a clinical management perspective, the literature supports a approach of cessation and supportive care, with most cases resolving completely within 12 weeks [3]. However, the potential for severe cholestasis and rare cases of associated renal failure necessitates careful monitoring and supportive management [1].

References

what is methasterone designer steroid classification

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Classification

Methasterone is a synthetic androstane steroid and is chemically described as 2α,17α-dimethyl-5α-androstan-17β-ol-3-one [1]. This structure makes it a 17α-alkylated derivative of dihydrotestosterone (DHT), which is a key feature for its oral bioavailability and classification.

Property Description
Systematic Name 2α,17α-Dimethyl-5α-dihydrotestosterone (2α,17α-dimethyl-DHT) [1]
Molecular Formula C₂₁H₃₄O₂ [1]
Molecular Weight 318.5 g/mol [2]
CAS Number 3381-88-2 [2]
Drug Class Anabolic-Androgenic Steroid (AAS) [1]
Designer Steroid Definition A synthetic steroid derived by simple chemical modification from another steroid, typically to evade legal restrictions and detection [3] [4] [5].

Pharmacological Profile and Potency

This compound was noted in early research as a potent, orally active anabolic agent with relatively weak androgenic activity [1]. The data below summarizes its quantitative pharmacological profile.

Parameter Value / Description
Bioavailability ~50% (oral) [1]
Elimination Half-Life 8 - 12 hours [1]
Metabolism Hepatic [1]
Anabolic-to-Androgenic Ratio (Q-ratio) 20 (considered very high) [1]
Relative Potency 400% as anabolic as methyltestosterone; 20% as androgenic [1]

As a ligand that activates androgen receptors, this compound functions as a receptor agonist [6] [7]. Its binding to the receptor triggers cellular responses leading to increased protein synthesis and muscle growth.

G A This compound (Agonist) B Androgen Receptor (AR) A->B Binds to C Agonist-Receptor Complex B->C Conformational Change D Cellular Response C->D Activation (Anabolic Effects)

Diagram: this compound acts as an agonist, binding to and activating the androgen receptor to produce its effects.

Regulatory Status and History

This compound's history is a prime example of how designer steroids enter the market. The timeline below visualizes its journey from synthesis to regulation.

G A 1956-1959: Synthesized by Syntex Initial research for anti-tumor properties B Pre-2005: Not scheduled in the U.S. Anabolic Steroids Control Act A->B C 2005: Re-emergence as 'Superdrol' Sold as a dietary supplement B->C D 2005-2006: Washington Post article & FDA public warning C->D E Post-2006: Added to WADA Prohibited List & U.S. Schedule III D->E

Timeline: Key events in the history and regulation of this compound [1].

Hepatotoxicity and Health Risks

The most significant and well-documented risk of this compound is hepatotoxicity (liver damage) [1]. Several case reports in the medical literature have directly linked its use to severe liver injury.

Reported Condition Clinical Manifestations
Cholestatic Jaundice Yellowing of the skin and eyes due to impaired bile flow [1].
Severe Cholestasis Backup of bile into the liver and bloodstream [1].
Acute Renal Failure Sudden loss of kidney function, sometimes occurring alongside liver damage [1].
Other End-Organ Damage Hypogonadism, gynecomastia, and infertility have been associated with designer AAS use [5].

Analytical Detection and Experimental Insights

Detecting designer steroids like this compound requires advanced analytical techniques. A 2025 study investigated its interaction with Bovine Serum Albumin (BSA) as a model for understanding its behavior in the body [8].

Experimental Protocol: Binding Interaction Study [8]

  • Objective: To unravel the binding interactions between this compound and BSA using spectroscopic and computational methods.
  • Techniques Used:
    • UV Absorption Spectroscopy: Confirmed the formation of a ground-state complex between this compound and BSA.
    • Fluorometric Analysis: Determined thermodynamic parameters, indicating the reaction is spontaneous and driven primarily by hydrogen bonding and van der Waals forces.
    • Nano Differential Scanning Fluorimetry (nano-DSF): Showed that BSA becomes more thermally stable upon binding with this compound.
    • Circular Dichroism (CD) Spectroscopy: Revealed a slight reduction in the protein's alpha-helicity, suggesting conformational changes to facilitate binding.
    • Molecular Docking: Computationally validated the spontaneous binding and the forces involved.
  • Significance: This study provides foundational insights into how this compound interacts with carrier proteins, which is crucial for understanding its distribution and potential pharmacological effects.

The general workflow for analyzing and confirming a designer steroid like this compound is summarized below.

G A Suspected Supplement / Urine Sample B Sample Preparation & Extraction A->B C Chromatographic Separation (GC or LC) B->C D Mass Spectrometric Analysis (MS) C->D E Data Interpretation & Confirmation D->E

Workflow: General analytical process for detecting designer steroids, using techniques like GC/MS or LC/MS [3].

This compound exemplifies the public health challenge of designer anabolic steroids. Its potent anabolic effects are counterbalanced by significant hepatotoxicity and a history of regulatory evasion. For the research and professional community, continued vigilance and advanced analytical methods are required for accurate detection and to fully understand its pharmacological impact.

References

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory & Legal Status

The timeline below summarizes the key regulatory milestones for methasterone.

1956 1956 Initial Synthesis 1959 1959 Research Notes Potent Oral Anabolic Activity 1956->1959 2005 2005 Marketed as 'Designer Steroid' 1959->2005 2006 2006 Added to WADA Prohibited List 2005->2006 2012 2012 DEA Classifies as Schedule III 2006->2012

Governing Body Status & Date Key Details
World Anti-Doping Agency (WADA) Prohibited (2006) Added to the prohibited list for use both in- and out-of-competition [1]. Classified under S1 Anabolic Agents [2].
U.S. Federal Government (DEA) Schedule III Controlled Substance (Effective August 29, 2012) Formally classified as an anabolic steroid under the Controlled Substances Act via a Final Rule [3]. It is illegal to possess or distribute without a prescription [4].

Chemical and Pharmacological Profile

This compound (chemical name: 2α,17α-dimethyl-5α-androstan-17β-ol-3-one) is a synthetic, orally active anabolic-androgenic steroid (AAS) [5] [6].

  • Structural Relationship: It is a 17α-alkylated derivative of dihydrotestosterone (DHT) [4]. The 17α-methyl group is a key structural feature that allows for oral bioavailability but is also responsible for its hepatotoxicity [4].
  • Pharmacological Activity: Early research noted it as a potent orally active anabolic agent with weak androgenic activity. Its anabolic-to-androgenic ratio (Q-ratio) is reported to be 20, which is considered very high [5] [6].
  • Key Characteristics:
    • High Anabolic Potency: Rated significantly higher than methyltestosterone in anabolic activity [5].
    • Non-aromatizing: It does not convert to estrogen, so side effects like water retention and gynecomastia are unlikely [4].
    • Toxicological Profile: The 17α-alkylated structure is directly linked to its liver toxicity [5] [4].

Documented Adverse Effects

This compound is associated with significant health risks, particularly hepatotoxicity. The table below summarizes the clinical findings.

Organ System / Category Documented Adverse Effects
Hepatic (Liver) Hepatotoxicity; clinically evident liver injury including cholestatic jaundice and renal failure; elevated liver enzymes [5] [3] [1].
Endocrine Suppression of endogenous testosterone production leading to hypogonadism; testicular atrophy; gynecomastia (despite non-aromatizing nature) [4] [3].
Cardiovascular Negative impact on cholesterol profiles (lowered HDL, raised LDL); increased risk of hypertension [4] [3].
Behavioral / Other Aggression, mood changes, psychological dependence; acne, hair loss, and other androgenic effects [4] [3].

Experimental Data & Research Insights

Recent research explores structural modifications to reduce toxicity. A 2022 study used fungal biotransformation to create novel this compound metabolites, some of which showed reduced cytotoxicity while retaining anti-inflammatory activity [1]. The experimental workflow is outlined below.

A Substrate: this compound B Fungal Biotransformation (Cunninghamella blakesleeana, Macrophomina phaseolina) A->B C Metabolite Isolation & Characterization (MS, NMR, IR Spectroscopy) B->C D Bioactivity Screening (Anti-inflammatory, Cytotoxicity) C->D E Key Finding: New metabolites (2, 7) show moderate anti-inflammatory activity but are non-cytotoxic D->E

Methodology Summary [1]:

  • Process: this compound was incubated with living cultures of Cunninghamella blakesleeana and Macrophomina phaseolina.
  • Analysis: Transformed products were isolated and characterized using High-Resolution EI-MS, 1D/2D NMR, and IR spectroscopy.
  • Bioassays: Metabolites were evaluated for anti-inflammatory activity (inhibition of nitric oxide production) and cytotoxicity against human normal and cancer cell lines.

Key Takeaways for Professionals

For researchers and drug development professionals, the case of this compound offers critical insights:

  • Regulatory Vigilance: this compound's history underscores how structural modifications of known hormones can be used to circumvent drug laws, prompting updates to legislation [5] [3].
  • SAR and Toxicity: Its profile highlights the direct link between a specific chemical modification (17α-alkylation) for a desired pharmacokinetic property (oral bioavailability) and a serious adverse effect (hepatotoxicity) [5] [4].
  • Future Research: Biotransformation studies demonstrate a potential pathway to create structural analogs with improved safety profiles, which is a valuable approach in steroid research [1].

References

methasterone phase I metabolism reduction hydroxylation pathways

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Metabolic Pathway and Enzymes Involved

Based on its structural classification as a 17α-alkylated anabolic steroid, the primary metabolic pathway for methasterone is hypothesized to involve CYP3A4 [1] [2]. The table below outlines the core hypothesis and supporting evidence.

Aspect Proposed Detail for this compound
Core Metabolic Reaction Hydroxylation and dealkylation [1]
Primary CYP Enzyme CYP3A4 (hypothesized based on structural analogy) [1] [2]
Key Structural Feature 17α-methyl group (imparts oral bioavailability, linked to hepatotoxicity) [3]
Experimental Evidence Indirect; CYP3A4 is major enzyme for dihydropyridine dehydrogenation in similar structures [2]

The following diagram illustrates the hypothesized primary metabolic pathway for this compound, which is yet to be empirically confirmed.

G M This compound (C21H34O2) HLM Human Liver Microsomes (+NADPH) M->HLM  In Vitro Incubation M1 Hydroxylated Metabolite(s) HLM->M1  Primary Reaction M2 Other Phase I Metabolites HLM->M2  Secondary Reactions CYP3A4 CYP3A4 Enzyme CYP3A4->HLM  Major Catalyst

Experimental Protocol for Metabolism Studies

To definitively characterize this compound's phase I metabolism, you can employ the following established in vitro protocol using Human Liver Microsomes (HLMs), as demonstrated in studies of other drugs [2] [4].

Objective: To identify the specific Phase I metabolites of this compound and determine the enzyme kinetics and CYP isoforms responsible for its metabolism.

Key Materials:

  • Test Compound: this compound
  • Biological System: Pooled or individual human liver microsomes [2] [4]
  • Co-factor: NADPH-generating system [4]
  • Enzyme Inhibitors: Selective chemical inhibitors for various CYP isoforms (e.g., ketoconazole for CYP3A4) [5] [2]
  • Analytical Instrumentation: LC-MS/MS for metabolite identification and quantification [4]

Methodology:

  • Incubation Conditions:

    • Prepare incubation mixtures containing HLMs (e.g., 0.5-1.0 mg/mL protein), a range of this compound concentrations (e.g., 1–100 µM) in a suitable buffer (e.g., potassium phosphate) [2] [4].
    • Pre-incubate the mixture for a few minutes, then initiate the reaction by adding the NADPH-generating system.
    • Incubate at 37°C for a predetermined, linear time (e.g., 10-60 minutes) and stop the reaction by adding an organic solvent like acetonitrile [4].
  • Enzyme Kinetics:

    • Measure the initial velocity of metabolite formation at various substrate concentrations.
    • Plot the data using Eadie-Hofstee or Michaelis-Menten plots to estimate kinetic parameters Km (Michaelis constant, reflecting affinity) and Vmax (maximum reaction velocity) [2].
  • Reaction Phenotyping:

    • Conduct inhibition studies by incubating this compound with HLMs in the presence of selective CYP inhibitors (e.g., ketoconazole for CYP3A4) [5] [2].
    • Confirm the specific CYP isoforms involved by using cDNA-expressed recombinant human CYP enzymes (e.g., CYP3A4, CYP1A2, etc.) and identifying which one produces the major metabolites [4].
  • Metabolite Identification:

    • Use LC-MS/MS to analyze the incubation samples. Identify metabolites based on their mass shifts (e.g., +16 Da for hydroxylation) and fragmentation patterns [4].

Research Gaps and Future Directions

The current public scientific literature lacks direct, high-quality studies on this compound's metabolism. Future research should focus on:

  • Definitive Metabolite Profiling: Application of the above protocol to conclusively identify all major and minor Phase I metabolites of this compound.
  • Quantitative Kinetics: Determination of precise Km and Vmax values for its primary metabolic pathways [1].
  • Clinical Correlation: Investigation of how metabolic rate variability may influence the drug's pronounced hepatotoxicity [3].

References

methasterone metabolite detection LC-QTOF-MS urine analysis

Author: Smolecule Technical Support Team. Date: February 2026

Methasterone Metabolite Biomarkers

The table below summarizes the primary metabolites of this compound relevant for detection in human urine using LC-QTOF-MS.

Metabolite ID Type Key Characteristic Detection Window Significance/Notes
G2 (18-nor-17β-hydroxymethyl-2α,17α-dimethyl-androst-13-en-3α-ol-ξ-O-glucuronide) Glucuronide Conjugate Long-term metabolite [1] Up to 10 days [1] Primary biomarker for extended detection windows [1]
G4, G5 Glucuronide Conjugate Novel finding in human urine [1] Information Missing Characterized in metabolic profiling studies [1]
G6, G7 Glucuronide Conjugate Phase II metabolite [1] Information Missing Part of the comprehensive metabolite profile [1]
M2, M4, M6 Free Metabolite Phase I metabolite [1] Information Missing Identified in urinary metabolic profiles [1]
M5 Free Metabolite First time in human urine [1] Information Missing Expands the coverage of this compound metabolism [1]
S1, S2 Sulfate Conjugate Novel potential biomarkers [1] Information Missing Two new sulfates identified [1]
MTS-M3 (2α,17α-dimethyl-5ξ-androstane-3α,12ξ,16ξ,17β-tetrol) Free Metabolite Novel metabolite (in vitro) [2] Information Missing Identified using human liver S9 model and GC-Orbitrap-HRMS [2]

Experimental Protocol: LC-QTOF-MS Analysis

This protocol outlines a detailed method for identifying this compound metabolites in human urine, based on published procedures [1] [3].

Sample Preparation
  • Urine Pretreatment: Thaw frozen urine samples at 37°C and vortex to homogenize [3].
  • Aliquoting and Dilution: Mix 25 μL of urine with 350 μL of 0.1% (v/v) formic acid in water [3].
  • Internal Standard (ISTD) Addition: Add 25 μL of an ISTD mixture to the sample [3]. The specific ISTDs used should be appropriate for the targeted metabolite panel.
Liquid Chromatography (LC) Conditions
  • Column: Acquity C18 UPLC HSS T3 (1.8 μm, 2.1 × 100 mm) with a VanGuard PreColumn [3].
  • Mobile Phase:
    • A: 0.1% (v/v) formic acid in water [3].
    • B: 0.1% (v/v) formic acid in 95% acetonitrile/5% water [3].
  • Gradient Program: Use a 35-minute linear gradient. Specific details can be adapted from methods developed for quantitative organic acid analysis [3].
  • Temperature: Maintain column temperature at 22°C [3].
  • Injection Volume: 2 μL [3].
QTOF Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for metabolite profiling [1] [3].
  • Mass Resolution: Operate in high-resolution mode [3].
  • Data Acquisition: Acquire data in full scan mode with accurate mass measurement. Targeted MS/MS can be used for confirmation [1].
  • Mass Calibration: Use a reference mass solution for continuous internal calibration [3].
Data Processing and Analysis
  • Metabolite Identification: Use software to hunt for chromatographic peaks based on the theoretical accurate mass of potential metabolites [1].
  • Quantification: Employ calibration curves for absolute quantification of known metabolites where standards are available [3].
  • Data Interpretation: Utilize z-score plots comparing log-transformed analyte values to a control cohort to facilitate the identification of abnormal metabolic patterns [3].

Workflow and Metabolic Pathway

The following diagram illustrates the complete analytical workflow from sample to result.

G SamplePrep Sample Preparation LC Liquid Chromatography SamplePrep->LC MS QTOF Mass Spectrometry LC->MS DataProc Data Processing & Analysis MS->DataProc Result Report & Interpretation DataProc->Result

The diagram below maps the key metabolic pathways of this compound, showing the transformation into the various metabolites used for detection.

G This compound This compound PhaseI Phase I Metabolism (e.g., Hydroxylation, Reduction) This compound->PhaseI FreeMets Free Metabolites (M2, M4, M5, M6, MTS-M3) PhaseI->FreeMets PhaseII Phase II Conjugation FreeMets->PhaseII ConjMets Conjugated Metabolites (Glucuronides G2, G4-G7; Sulfates S1, S2) PhaseII->ConjMets

Key Application Notes

  • Primary Biomarker is Crucial: Metabolite G2 is the most important biomarker for long-term detection of this compound misuse, as it can be identified up to 10 days after administration [1]. Your targeted method should prioritize this metabolite.
  • Comprehensive Metabolite Panels: Modern approaches use extensive targeted panels (e.g., 70+ biomarkers) to screen for multiple IEMs or drug misuse patterns. This facilitates unambiguous diagnosis and can be easily extended as new metabolites are discovered [3] [2].
  • Robust Data Analysis: Implementing z-score plots against control population data significantly streamlines clinical interpretation by automatically highlighting statistically significant deviations in metabolite levels [3].

I hope this detailed application note provides a strong foundation for your research or analytical development. Should you require further clarification on any of the protocols or wish to delve deeper into the mass spectrometric parameters, please feel free to ask.

References

methasterone gas chromatography mass spectrometry GC-MS protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methasterone and GC-MS Analysis

This compound is a potent anabolic androgenic steroid prohibited by the World Anti-Doping Agency (WADA) for both in- and out-of-competition use [1]. Detecting its use is challenging due to rapid metabolism, making the identification of long-term metabolites in urine a primary goal for anti-doping analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this purpose. It combines the separation power of gas chromatography with the precise identification capabilities of mass spectrometry [2] [3]. For metabolomic studies in anti-doping, urine samples are typically processed to hydrolyze and extract conjugated metabolites, often utilizing high-resolution mass spectrometry (HRMS) like Orbitrap technology for superior accuracy and sensitivity [1] [4].


Detailed GC-MS Protocol for this compound Metabolite Analysis

The following protocol is synthesized from a recent 2025 study that investigated the urinary metabolic profiles of this compound using GC-Orbitrap-HRMS [1].

Sample Preparation & Derivatization
  • Sample Collection: Urine samples are collected from healthy volunteers pre- and post-administration of a single tablet of this compound. Samples can be collected over a period of up to 50 days in the post-administration phase [1].
  • Hydrolysis & Fraction Separation: The protocol involves the complete detection of three metabolite fractions to ensure comprehensive profiling:
    • Free fraction
    • Glucuronide fraction
    • Sulfate fraction Enzymatic hydrolysis (e.g., with β-glucuronidase) is typically used to cleave the glucuronide and sulfate conjugates, releasing the free steroids for analysis.
  • Extraction: Liquid-liquid extraction (LLE) is a common method for extracting steroids from urine. As referenced in forensic protocols, a similar process involves transferring the hydrolyzed sample to a test tube with an organic solvent (e.g., methanol), followed by vortex mixing, centrifugation, and transfer of the supernatant to a GC-MS vial [5].
  • Derivatization: Prior to GC-MS analysis, polar functional groups of the metabolites must be chemically derivatized to increase volatility and thermal stability. Common derivatization agents include MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) or a mixture of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and TMCS (trimethylchlorosilane) [4].
Instrumentation & Data Acquisition
  • GC-MS System: The study utilized a Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry (GC-Orbitrap-HRMS) system [1].
  • Chromatographic Column: A standard non-polar or low-polarity capillary GC column is used, such as a 30-meter DB-5 ms column (5% phenyl polysiloxane) [5].
  • Carrier Gas: Helium, at a constant flow rate (e.g., 2 mL/min) [5].
  • Temperature Program: An optimized temperature ramp is critical for separation. While the exact program for this compound was not specified, rapid GC-MS methods can use fast ramping (e.g., from 100°C to 300°C at 50°C/min) to reduce total run time to around 10 minutes without sacrificing resolution [5].
  • Ionization Mode: Electron Ionization (EI) at 70 eV [1] [4].
  • Acquisition Mode: Data was acquired in full-scan mode, which is advantageous for non-targeted metabolite discovery as it captures data for all ions within a specified mass range [1].
Key Metabolites for Targeted Screening

The 2025 study identified novel metabolites of this compound. The following table summarizes the critical analyte for screening, which provides a dramatically extended detection window.

Table 1: Key this compound Metabolite for GC-MS Screening

Metabolite Name/Code Conjugation Form Detection Window Significance for Doping Control
18-nor-17β-hydroxymethyl-2α, 17α-dimethyl-5α-androst-13-en-3-one (M-M4) Glucuronide Conjugate Up to 50 days post-administration [1] This is a long-term metabolite; its detection significantly extends the window for proving this compound use long after the parent compound and short-term metabolites have cleared [1].
Method Validation Parameters

For a protocol to be reliable, it must undergo rigorous validation. The following table outlines key parameters that should be assessed, drawing from general GC-MS validation practices [6] [7] [5].

Table 2: Essential Method Validation Parameters

Validation Parameter Objective Typical Acceptance Criteria
Specificity/Selectivity Confirm the method can distinguish the analyte from interfering substances. No interference at the retention time of the target metabolite[s] [6].
Linearity Establish a proportional relationship between analyte concentration and detector response. Correlation coefficient (R²) > 0.999 [6].
Accuracy Determine the closeness of measured value to the true value. Recovery rates typically between 98.3% - 101.6% [6].
Precision Evaluate the closeness of repeated measurements (Repeatability & Reproducibility). Relative Standard Deviation (RSD) ≤ 2.56% for intermediate precision [6]. RSD < 0.25% for retention time repeatability of stable compounds [5].
Limit of Detection (LOD) Determine the lowest detectable level of the analyte. As low as nanogram level (ng/mL) for high-sensitivity HRMS [1].
Carryover Ensure a sample does not contaminate subsequent runs. Peak area in blank after a high-concentration sample should be < a set threshold (e.g., 0.1%) [5].

Experimental Workflow Diagrams

The following diagrams outline the core experimental and data analysis workflows.

G start Urine Sample Collection step1 Hydrolysis & Fraction Separation (Free, Glucuronide, Sulfate) start->step1 step2 Liquid-Liquid Extraction (LLE) step1->step2 step3 Chemical Derivatization step2->step3 step4 GC-Orbitrap-HRMS Analysis step3->step4 step5 Data Acquisition (Full-Scan, EI 70eV) step4->step5 end Data Processing & Analysis step5->end

Diagram 1: Sample Preparation and Analysis Workflow. This outlines the key steps from urine collection to data acquisition, highlighting hydrolysis of conjugated fractions and the use of high-resolution MS.

G data Acquired Full-Scan HRMS Data comp1 Compare Post- vs. Pre-administration Samples data->comp1 comp2 Identify Newly Formed Substances comp1->comp2 ident1 Interpret EI Mass Spectra for Structural Elucidation comp2->ident1 ident2 Discover Novel Metabolites (e.g., M-M4) ident1->ident2 target Establish Long-term Metabolite (M-M4) as Doping Marker ident2->target

Diagram 2: Non-targeted Metabolite Discovery Workflow. This illustrates the data analysis strategy used to identify novel, long-term metabolites by comparing urine samples before and after this compound administration.


Application Notes & Conclusions

  • Critical Finding: The identification of the metabolite M-M4 is a significant advancement. Targeting this specific glucuronide conjugate, detectable up to 50 days post-administration, should be a primary focus for anti-doping laboratories aiming to improve their detection capabilities for this compound abuse [1].
  • Analytical Advantage: The use of GC-Orbitrap-HRMS in full-scan mode provides a powerful platform for this type of non-targeted metabolomics investigation. It allows for retrospective data analysis without being limited to pre-defined targets and offers high mass accuracy for confident metabolite identification [1] [8].
  • Protocol Flexibility: While this protocol is designed for high-resolution instrumentation, the core steps—hydrolysis, extraction, derivatization, and GC-EI-MS analysis—can be adapted to other GC-MS systems, including single quadrupole or triple quadrupole (GC-MS/MS) instruments, though with potentially different sensitivity and specificity [8].

References

Comprehensive Application Notes and Protocols: Detection of Long-Term Methasterone Metabolites in Human Urine for Anti-Doping Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Methasterone (2α,17α-dimethyl-5α-dihydrotestosterone), commonly known as Superdrol, is a synthetic anabolic-androgenic steroid that has never been approved for medical use but has been widely abused in sports and bodybuilding. Despite being classified as a prohibited substance by the World Anti-Doping Agency (WADA), this compound continues to be identified in adverse analytical findings, reflecting its persistent abuse patterns. The detection of this compound poses significant analytical challenges due to its extensive metabolism and the presence of metabolites at extremely low concentrations long after administration ceases. These application notes provide detailed protocols for identifying and characterizing long-term metabolites of this compound in human urine, enabling extended detection windows for anti-doping purposes. Recent studies utilizing advanced high-resolution mass spectrometry have revealed novel metabolites that significantly extend the detection window, providing anti-doping laboratories with enhanced capabilities to identify this compound misuse.

Metabolite Identification and Characterization

Characterized Metabolites

Comprehensive metabolic studies have identified multiple this compound metabolites that serve as reliable markers for doping control. The metabolic profile includes both phase I and phase II metabolites, with glucuronide conjugates demonstrating the most utility for extended detection.

Table 1: Characterized this compound Metabolites and Detection Windows

Metabolite ID Metabolite Structure Conjugation Type Detection Window Significance
G2 18-nor-17β-hydroxymethyl-2α,17α-dimethyl-androst-13-en-3α-ol-ξ-O-glucuronide Glucuronide Up to 10 days First identified long-term metabolite [1]
M-M4 18-nor-17β-hydroxymethyl-2α,17α-dimethyl-5α-androst-13-en-3-one Glucuronide Up to 50 days Novel metabolite with extended detection [2]
MTS-M3 2α,17α-dimethyl-5ξ-androstane-3α,12ξ,16ξ,17β-tetrol Free/Sulfate 7-10 days Novel in vitro characterized metabolite [3]
G4 2α,17α-dimethyl-5α-androstan-3α,17β-diol-16-one Glucuronide 7-10 days First identification in human urine [1]
G6 2α,17α-dimethyl-5α-androstan-3α,17β-diol Glucuronide 7-10 days Phase I hydroxylated metabolite [1]
Analytical Parameters

Table 2: Analytical Parameters for this compound Metabolite Detection

Parameter Specification Conditions/Notes
Instrumentation GC-Orbitrap-HRMS Thermo Scientific Q Exactive GC (citation:6)
Detection Level Nanogram level 0.1-5 ng/mL in urine (citation:6)
Chromatography TG-5SiLMS column (30m × 0.25mm × 0.25μm) Helium carrier gas, 1.2 mL/min constant flow (citation:6)
Ionization Electron Ionization (EI) 70 eV, 350°C source temperature (citation:6)
Mass Resolution >60,000 FWHM m/z 200 (citation:6)
Sample Processing Three fractions analyzed Free, glucuronide, and sulfate fractions (citation:6)
Data Acquisition Full scan mode m/z 50-600 (citation:6)

Experimental Protocols

In Vivo Administration Study

Purpose: To identify and characterize long-term metabolites of this compound in human urine through controlled administration.

Materials:

  • This compound tablet (typically 10 mg)
  • Healthy volunteer participants (with ethical approval)
  • Sample collection containers (sterile)
  • Storage facilities (-80°C)

Procedure:

  • Ethical Considerations: Obtain approval from institutional ethics committee and informed consent from participants.
  • Baseline Samples: Collect pre-administration urine samples for comparison.
  • Administration: Administer single oral dose of this compound (typically 10 mg) to healthy volunteers under supervision.
  • Sample Collection: Collect urine samples at predetermined intervals: 0-4h, 4-8h, 8-12h, daily for 7 days, then weekly up to 50 days post-administration.
  • Sample Preservation: Aliquot samples and store at -80°C until analysis to prevent degradation.

Quality Control:

  • Include blank urine samples for background subtraction
  • Use quality control samples spiked with known metabolites
  • Maintain chain of custody documentation for forensic applications
Sample Preparation and Extraction

Purpose: To isolate this compound metabolites from urine matrix for comprehensive analysis.

Materials:

  • Urine samples (pre- and post-administration)
  • β-glucuronidase enzyme (E. coli source)
  • Solid-phase extraction cartridges (C18 or mixed-mode)
  • Organic solvents (methanol, acetonitrile, ethyl acetate)
  • Centrifuge and vacuum manifold system

Procedure for Metabolite Fractionation:

  • Hydrolysis Step:

    • Aliquot 3 mL of urine into separate tubes
    • Adjust pH to 6.8-7.2 with phosphate buffer
    • Add 50 μL β-glucuronidase solution
    • Incubate at 50°C for 1 hour to hydrolyze glucuronide conjugates
  • Solid-Phase Extraction:

    • Condition SPE cartridge with 3 mL methanol followed by 3 mL water
    • Load hydrolyzed urine sample at slow flow rate (1 mL/min)
    • Wash with 3 mL water followed by 3 mL 10% methanol
    • Elute metabolites with 3 mL methanol into clean collection tubes
  • Liquid-Liquid Extraction (Alternative Method):

    • For free fraction analysis, adjust urine pH to 9-10 with carbonate buffer
    • Extract with 3 × 2 mL ethyl acetate by vortexing for 2 minutes
    • Combine organic layers and evaporate to dryness under nitrogen stream
    • Reconstitute in 100 μL methanol for analysis

Derivatization for GC-MS Analysis:

  • Silylation:
    • Add 50 μL MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide) and 50 μL ammonium iodide solution to dried extract
    • Heat at 60°C for 30 minutes to form trimethylsilyl derivatives
    • Cool to room temperature and transfer to GC vials

Analytical Methodology

GC-Orbitrap-HRMS Configuration

Instrument Setup:

  • GC System: Trace 1310 GC (Thermo Scientific)
  • Column: TG-5SiLMS (30m × 0.25mm × 0.25μm)
  • Injection: 1-2 μL splitless at 280°C
  • Oven Program:
    • Initial: 150°C (hold 1 min)
    • Ramp: 15°C/min to 300°C
    • Final: 300°C (hold 5 min)
  • Transfer Line: 280°C
  • MS: Orbitrap mass analyzer with EI source

Mass Calibration:

  • Perform daily calibration using FC-43 (perfluorotributylamine)
  • Verify mass accuracy (< 2 ppm) across m/z range
  • Confirm retention time stability with internal standards
Data Processing and Metabolite Identification

Non-Targeted Screening Workflow:

  • Raw Data Conversion: Convert .raw files to mzXML format
  • Peak Detection: Use XCMS software for peak picking and alignment
  • Background Subtraction: Compare post-administration with pre-administration samples
  • Metabolite Identification:
    • Identify ions present in post-administration but absent in pre-administration samples
    • Compare EI mass spectra with reference libraries
    • Interpret fragmentation patterns for structural elucidation

Confirmation Criteria:

  • Retention Time Stability: ±0.1 min variation in QC samples
  • Mass Accuracy: < 5 ppm for precursor and fragment ions
  • Detection Consistency: Present in multiple volunteer samples
  • Chromatographic Peak Shape: Symmetrical with baseline separation

Pathway Analysis and Experimental Workflow

Metabolic Pathways of this compound

The following diagram illustrates the major metabolic transformations of this compound in humans, which produce the long-term detectable metabolites:

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation This compound This compound Hydroxylation Hydroxylation (Positions 6β, 12ξ, 16ξ) This compound->Hydroxylation Oxidation Oxidation This compound->Oxidation Reductive17CarbonLoss Reductive 17-Carbon Loss This compound->Reductive17CarbonLoss StructuralRearrangement Structural Rearrangement This compound->StructuralRearrangement MTS_M3 MTS_M3 Hydroxylation->MTS_M3 MTS-M3 M_M4 M_M4 Oxidation->M_M4 M-M4 G2 G2 Reductive17CarbonLoss->G2 G2 G4_G6 G4_G6 StructuralRearrangement->G4_G6 G4/G6 Glucuronidation Glucuronidation MTS_M3->Glucuronidation Sulfation Sulfation MTS_M3->Sulfation M_M4->Glucuronidation G2->Glucuronidation G4_G6->Glucuronidation UrinaryExcretion Urinary Excretion (Long-Term Metabolites) Glucuronidation->UrinaryExcretion Sulfation->UrinaryExcretion

Figure 1: Metabolic Pathways of this compound in Humans

Experimental Workflow for Metabolite Identification

The comprehensive workflow for identifying long-term metabolites of this compound integrates both in vivo and in vitro approaches:

G StudyDesign Study Design (Human Administration & In Vitro Models) SampleCollection Sample Collection (Urine up to 50 Days) StudyDesign->SampleCollection SamplePrep Sample Preparation (Fractionation: Free, Glucuronide, Sulfate) SampleCollection->SamplePrep InstrumentalAnalysis Instrumental Analysis (GC-Orbitrap-HRMS) SamplePrep->InstrumentalAnalysis DataProcessing Data Processing (Non-Targeted Screening) InstrumentalAnalysis->DataProcessing MetaboliteID Metabolite Identification (Structural Elucidation) DataProcessing->MetaboliteID DetectionValidation Detection Validation (Multiple Volunteers) MetaboliteID->DetectionValidation Application Anti-Doping Application (Extended Detection Windows) DetectionValidation->Application

Figure 2: Experimental Workflow for this compound Metabolite Identification

Discussion and Significance

The identification of long-term metabolites significantly extends the detection window for this compound abuse in sports. The metabolite G2 initially identified by Zhang et al. provides detection up to 10 days, while the more recently discovered M-M4 extends this window to an remarkable 50 days post-administration [1] [2]. This breakthrough has substantial implications for anti-doping efforts, as it greatly increases the likelihood of identifying this compound misuse during both in-competition and out-of-competition testing.

The multiplex nontargeted framework utilizing GC-Orbitrap-HRMS represents a significant advancement in doping control methodology. This approach enables comprehensive monitoring of the complete metabolite profile across three fractions (free, glucuronide, and sulfate) at nanogram levels, providing unprecedented sensitivity and specificity [2]. The high mass accuracy (< 5 ppm) and resolution (>60,000 FWHM) of Orbitrap technology allow for confident metabolite identification and distinction from endogenous compounds in urine matrix.

Complementary in vitro studies using human liver S9 fractions have proven valuable for predicting human metabolism and generating reference materials without the ethical concerns associated with administration studies [3]. These models facilitate the initial characterization of metabolites, which can then be confirmed in human urine samples, providing a comprehensive approach to metabolic profiling.

For anti-doping laboratories, the implementation of these protocols enables more effective detection of this compound misuse. The extended detection windows counteract the common practice of discontinuing use prior to competition, thereby strengthening the deterrent effect of drug testing programs. Furthermore, the identification of unique, long-term metabolites provides specific targets for routine screening methods, enhancing the efficiency and effectiveness of doping control operations.

References

Application Notes and Protocols: Characterization of Methasterone Glucuronide Conjugates G2, G6, and G7

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Methasterone is an anabolic androgenic steroid (AAS) whose misuse poses significant challenges for doping control laboratories. A major hurdle in reliably detecting its abuse is the identification of its long-term metabolites, specifically its glucuronide conjugates. Glucuronidation, mediated by UDP-glucuronosyltransferase (UGT) enzymes, is a critical Phase II metabolic pathway that increases the water solubility of steroids for excretion. The characterization of these conjugates is essential for extending the detection window in anti-doping analyses. Recent research has identified several glucuronide conjugates of this compound, with metabolites designated G2, G6, and G7 being of particular interest. Among these, G2 has been proposed as a new potential biomarker due to its detectability in urine for up to 10 days post-administration, significantly longer than the parent compound or other metabolites. This document provides detailed protocols for the characterization of these conjugates using advanced analytical techniques.

Characterization of Target Glucuronide Conjugates

The identification of this compound metabolites requires an understanding of both Phase I (functionalization) and Phase II (conjugation) metabolism. The glucuronide conjugates G2, G6, and G7 are formed following initial modifications to the this compound structure.

  • Metabolite G2: This conjugate is identified as 18-nor-17β-hydroxymethyl-2α,17α-dimethyl-androst-13-en-3α-ol-ξ-O-glucuronide. Its extended detection window of up to 10 days makes it a highly valuable long-term marker for this compound misuse [1].
  • Metabolites G6 and G7: These are additional glucuronide conjugates detected in human urine. Along with G2 and other metabolites (G4, G5, M2, M4, M6), they were discovered for the first time in human urine, providing a more comprehensive metabolic profile for doping control purposes [1].
  • Analytical Challenge: A significant challenge in characterizing these Phase II metabolites is that tandem mass spectrometry (MS/MS) often yields fragments dominated by the glucuronic acid moiety, providing little structural information about the steroid ring itself. To overcome this, a combined approach using gas chromatography-mass spectrometry (GC-MS) on the hydrolyzed aglycone is necessary to elucidate the precise structural modifications of the steroid [1].

The following diagram illustrates the logical workflow for characterizing these metabolites, from sample preparation to final identification.

G Metabolite Characterization Workflow Start Urine Sample Collection Prep Sample Preparation (Liquid-Liquid Extraction) Start->Prep Analysis LC-QTOF-MS Analysis (Full Scan & Targeted MS/MS) Prep->Analysis DataProcessing Data Processing (Accurate Mass Measurement) Analysis->DataProcessing MetabDetection Detection of Potential Metabolites (G2, G6, G7) DataProcessing->MetabDetection Hydrolysis Enzymatic Hydrolysis (β-Glucuronidase) MetabDetection->Hydrolysis GCAnalysis GC-MS Analysis of Aglycone Hydrolysis->GCAnalysis FinalID Structural Elucidation of Steroid Ring GCAnalysis->FinalID

Experimental Protocols

Reference Material Synthesis via Enzyme-Assisted Synthesis

The lack of commercially available reference standards is a major obstacle. The following protocol, adapted from established methods for synthesizing glucuronide conjugates of other AAS, can be used to generate these critical reference materials [2] [3].

  • Enzyme Source: Use liver microsomes from Aroclor 1254-induced rats as a highly active source of mammalian UDP-glucuronosyltransferases (UGTs). Alternatively, bovine liver microsomes are recommended for producing a single major glucuronidation product with fewer side reactions compared to porcine liver [3].
  • Incubation Conditions:
    • Incubation Mixture: Prepare a solution containing the this compound aglycone (or its Phase I metabolite), UDP-glucuronic acid (UDPGA), and the liver microsomes in an appropriate buffer (e.g., Tris-HCl or phosphate buffer, pH ~7.4).
    • Time and Temperature: Incubate at 37°C for a predetermined period (e.g., 2 hours).
  • Purification and Isolation:
    • Purification Steps: The synthesized glucuronides are purified through a series of steps: protein precipitation, liquid-liquid extraction (e.g., with dichloromethane), C-18 solid-phase extraction (SPE), and final lyophilization [2].
    • Yield and Purity: This enzymatic method is highly stereoselective, yielding a single major conjugate. Recovered amounts typically range from 1.0 to 2.8 mg (yields of 12-29%) with purity sufficient for use as reference standards [2] [3].
  • Characterization of Synthesized Conjugates: The final purified glucuronide conjugates must be characterized by:
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used for definitive structural confirmation [2] [3].
    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Used to confirm identity and check purity [2].
Analysis of Urinary Metabolites in Doping Control

This protocol details the detection and identification of this compound glucuronides from human urine, a key application for anti-doping laboratories [1].

  • Sample Collection: Collect urine samples from subjects post-methasterone administration.
  • Sample Preparation:
    • Liquid-Liquid Extraction (LLE): Extract urine samples using an organic solvent suitable for steroid glucuronides (e.g., ethyl acetate) after buffering to the appropriate pH.
  • Instrumental Analysis:
    • Technique: Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (LC-QTOF-MS).
    • MS Parameters:
      • Ionization Mode: Negative electrospray ionization (ESI-).
      • Acquisition: Data should be acquired in full scan mode for accurate mass measurement, followed by targeted MS/MS mode for structural information.
    • Data Analysis: Hunt for chromatographic peaks corresponding to the theoretical [M-H]⁻ ions of the target glucuronide conjugates (G2, G6, G7).
Protocol for Enzymatic Hydrolysis of Glucuronides

For structural elucidation of the steroid aglycone, enzymatic hydrolysis is a critical step to cleave the glucuronic acid moiety prior to GC-MS analysis [4].

  • Enzyme Selection: β-Glucuronidase from E. coli is recommended for hydrolyzing steroid glucuronides and is essentially free of sulfatase activity. Molluskan sources (e.g., Helix pomatia) also work effectively but contain significant sulfatase activity [4].
  • Optimal Conditions:
    • pH: The optimal pH for E. coli β-glucuronidase is 6.0–7.0 [4].
    • Enzyme Amount: Empirically determine the amount, typically between 1 and 20 units per μL of urine or hydrolysate [4].
  • Incubation: Incubate the urine sample or isolated conjugate with the enzyme at 37°C for several hours (e.g., 1-3 hours).
  • Post-Hydrolysis Extraction: After hydrolysis, extract the freed aglycone (Phase I metabolite) using an organic solvent (e.g., ethyl acetate or hexane) for subsequent GC-MS analysis.

Data Presentation and Analysis

Summary of Characterized this compound Glucuronides

The following table consolidates key information on the this compound glucuronide conjugates characterized in recent research.

Table 1: Characteristics of Key this compound Glucuronide Conjugates

Metabolite Designation Proposed Structure / Key Feature Detection Method Significance / Notes
G2 18-nor-17β-hydroxymethyl-2α,17α-dimethyl-androst-13-en-3α-ol-ξ-O-glucuronide LC-QTOF-MS, GC-MS New potential biomarker; detected up to 10 days; longest detection window [1].
G6 Glucuronide conjugate LC-QTOF-MS Detected in human urine; part of the expanded metabolic profile [1].
G7 Glucuronide conjugate LC-QTOF-MS Detected in human urine; part of the expanded metabolic profile [1].
G4, G5 Glucuronide conjugates LC-QTOF-MS Reported for the first time in human urine alongside G2, G6, and G7 [1].
Quantitative Data from Synthesis and Metabolism Studies

Data from related studies on steroid glucuronide synthesis provide benchmarks for expected yields and enzyme activity.

Table 2: Performance Metrics from Related Steroid Glucuronide Studies

Study Focus Metric Value / Range Context / Substrate
Enzyme-assisted Synthesis [2] Product Yield 12% - 29% Yield of glucuronide conjugates of methyltestosterone and nandrolone metabolites.
Specific Enzyme Activity 25 - 212 nmol/mg/2h UGT activity in rat liver microsomes towards various AAS aglycones.
Enzymatic Hydrolysis [4] Enzyme Dosage 1 - 20 units/μL Typical amount of β-glucuronidase used per μL of biological fluid.

Troubleshooting and Best Practices

  • Insufficient Metabolite Signal in LC-MS:
    • Cause: Low abundance of metabolites or ion suppression.
    • Solution: Optimize sample clean-up using Solid-Phase Extraction (SPE) instead of or in addition to LLE. Ensure the LC mobile phases and gradient are optimized for steroid separation.
  • Poor Hydrolysis Efficiency:
    • Cause: Incorrect pH, insufficient enzyme, or presence of enzyme inhibitors.
    • Solution: Check and adjust the pH to the optimum for the specific β-glucuronidase source. Empirically titrate the enzyme amount and consider extending the incubation time [4].
  • Inconclusive GC-MS Data for Aglycone:
    • Cause: Inadequate derivatization of the steroid prior to GC-MS analysis.
    • Solution: Ensure proper derivatization (e.g., using MSTFA or other silylating agents) to improve volatility and peak shape for the steroid aglycone.

Conclusion

The characterization of this compound glucuronide conjugates, particularly the long-term metabolite G2, represents a significant advancement in the fight against doping. The application of LC-QTOF-MS for initial screening and detection, combined with enzymatic hydrolysis and GC-MS for definitive structural elucidation of the aglycone, provides a robust analytical framework. Furthermore, enzyme-assisted synthesis serves as a vital tool for producing scarce reference standards. The adoption of these detailed protocols will enable anti-doping laboratories to more effectively monitor and deter the misuse of this compound and other anabolic steroids by leveraging longer detection windows and highly specific metabolic biomarkers.

References

methasterone sulfate conjugates S1 S2 LC-MS analysis

Author: Smolecule Technical Support Team. Date: February 2026

Identified Metabolites and Analytical Approach

A 2016 study investigated the urinary metabolic profile of methasterone using Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) [1]. The key findings relevant to your query are:

  • Sulfate Conjugates: The study reported the detection of fifteen metabolites of this compound. Among these were two new sulfate conjugates, referred to as S1 and S2 [1].
  • Analytical Challenge: A significant challenge noted in the analysis of these phase II metabolites (like sulfates and glucuronides) was the absence of helpful fragment ions to elucidate the steroid ring structure using LC-MS/MS alone [1].
  • Solution with Combined MS Method: To overcome this, the researchers employed a combined mass spectrometry approach. They used Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the trimethylsilylated phase I metabolite released after enzymatic hydrolysis. This provided the structural information that LC-MS/MS could not [1].

The table below summarizes the analytical techniques used in this study:

Aspect Technique/Method Used
Primary Analysis Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) [1]
Metabolite Profiling Full scan and targeted MS/MS modes with accurate mass measurement [1]
Structural Elucidation Combined LC-MS and Gas Chromatography-Mass Spectrometry (GC-MS) [1]
Sample Preparation Liquid-liquid extraction of urine samples [1]

Essential LC-MS/MS Method Validation Characteristics

For any LC-MS/MS method to be considered reliable and accurate for bioanalysis, it must undergo a rigorous validation process. The following table outlines the eight essential characteristics that should be assessed, which can serve as a checklist for your own protocol development [2].

Characteristic Description
Accuracy The closeness of the measured value to the true value of the analyte [2].
Precision The degree of agreement between multiple measurements of the same sample under the same conditions [2].
Specificity The ability to accurately measure the target analyte in the presence of other potentially interfering substances [2].
Limit of Quantification The lowest concentration of the analyte that can be reliably and accurately measured [2].
Linearity The ability of the method to produce results directly proportional to the analyte concentration over a defined range [2].
Recovery The efficiency of the sample preparation and extraction process for the analyte in the specific sample matrix [2].
Matrix Effect The interference caused by the sample matrix on the ionization and detection of the analyte [2].
Stability The ability of the analyte to remain stable in the sample matrix under various storage and processing conditions [2].

Experimental Workflow for Steroid Analysis

The search results provide a general workflow for steroid analysis in a complex matrix (human scalp hair) using LC-MS/MS, which illustrates the common steps involved in such protocols [3]. The following diagram maps out this process.

SampleCollection Sample Collection Washing Washing (e.g., with Isopropanol) SampleCollection->Washing SteroidExtraction Steroid Extraction (e.g., with Methanol) Washing->SteroidExtraction CleanUp Clean-up and Concentration (Solid-Phase Extraction) SteroidExtraction->CleanUp LCMSMS_Analysis LC-MS/MS Analysis CleanUp->LCMSMS_Analysis DataAnalysis Data Analysis and Quantification LCMSMS_Analysis->DataAnalysis

Suggestions for Developing a Detailed Protocol

To create the detailed application notes you need, consider the following steps:

  • Consult the Primary Literature: I strongly recommend obtaining the full text of the 2016 study ( PMID: 27669235) [1]. It will contain more experimental details than the abstract, such as the specific LC column, gradient conditions, and mass spectrometer settings used.
  • Adapt General LC-MS Principles: You can build a robust protocol by integrating the specific findings from the this compound study with well-established LC-MS methodologies. The search results contain useful information on method validation [2] and applications in steroid profiling [4] [3].
  • Investigate Related Methods: Look for application notes from major LC-MS instrument manufacturers (e.g., Thermo Fisher, Waters, Sciex). They often publish detailed application notes for the analysis of steroids and other small molecules in biological matrices, which can be an excellent source for high-quality protocols.

References

methasterone human liver S9 fraction in vitro metabolic profiling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

In vitro metabolic models provide a valuable approach to circumvent ethical concerns associated with human administration studies while enabling preliminary prediction of human metabolism and generation of metabolite-rich samples for characterization [1]. As an S1.1-class anabolic androgenic steroid on the World Anti-Doping Agency (WADA) Prohibited List, methasterone (also known as Superdrol) consistently appears among the top 20 substances identified in adverse analytical findings, reflecting its persistent abuse pattern in sports [1] [2]. Given its exogenous nature, this compound metabolites fall within the scope of doping control, making metabolic studies crucial for anti-doping research [1].

The S9 fraction is a subcellular liver preparation defined as the "supernatant fraction obtained from an organ (usually liver) homogenate by centrifuging at 9000 g for 20 minutes in a suitable medium" [3]. This fraction contains both cytosol and microsomes, providing comprehensive metabolic capability including cytochrome P450 isoforms (phase I metabolism) and transferase enzymes (phase II metabolism) [3]. This protocol describes the application of human liver S9 fractions coupled with gas chromatography-orbitrap-high-resolution mass spectrometry (GC-Orbitrap-HRMS) for comprehensive metabolic profiling of this compound [1].

Experimental Workflow

The following diagram outlines the complete experimental workflow for this compound metabolic profiling using human liver S9 fractions:

workflow S9_Preparation S9 Fraction Preparation Incubation_Setup In Vitro Incubation Setup S9_Preparation->Incubation_Setup Human Liver S9 Sample_Prep Sample Preparation & Extraction Incubation_Setup->Sample_Prep Incubated Samples Instrumental_Analysis GC-Orbitrap-HRMS Analysis Sample_Prep->Instrumental_Analysis Extracted Metabolites Data_Processing Data Processing & Metabolite ID Instrumental_Analysis->Data_Processing Raw Spectral Data Pathway_Analysis Metabolic Pathway Elucidation Data_Processing->Pathway_Analysis Identified Metabolites

Materials and Equipment

Biological Materials
  • Human liver S9 fractions (pooled or single-donor) [4]
  • NADPH-regenerating system (Solution A: NADP+, glucose-6-phosphate, MgCl₂; Solution B: glucose-6-phosphate dehydrogenase)
  • This compound standard (≥98% purity recommended)
  • Incubation co-factors (UDP-glucuronic acid for glucuronidation, acetyl-CoA for acetylation, etc.)
Reagents and Solutions
  • Phosphate buffer (0.1 M, pH 7.4)
  • Organic solvents (HPLC-grade methanol, acetonitrile, ethyl acetate, methyl tert-butyl ether)
  • Derivatization reagents (MSTFA, TMCS, TMSI)
  • Solid-phase extraction cartridges (C18, 100 mg/1 mL)
Equipment
  • Temperature-controlled shaking water bath or incubator
  • Centrifuge with cooling capability
  • GC-Orbitrap-HRMS system with electron ionization (EI) source
  • Analytical column (30 m × 0.25 mm ID × 0.25 μm film thickness, 5% phenyl polysiloxane)
  • Nitrogen evaporator
  • Vortex mixer and ultrasonic bath

Detailed Methodology

Step 1: S9 Fraction Preparation and Characterization

Human liver S9 fractions can be commercially acquired or prepared from human liver tissue [5] [4]. Commercially available pools typically come from 50 donors with equal representation to maximize functionality and represent the typical patient population [4]. Key characterization parameters include:

Table 1: Cytochrome P450 Enzyme Activities in Human Liver S9 Fractions

Enzyme Monitored Marker Substrate Incubation Time (min) Protein Concentration (mg/mL) Metabolite Measured
CYP1A2 Phenacetin 30 0.1 Acetaminophen
CYP2B6 Bupropion 20 0.25 Hydroxybupropion
CYP2C9 Tolbutamide 20 0.1 Hydroxytolbutamide
CYP2D6 Dextromethorphan 15 0.2 Dextrorphan
CYP3A4 Testosterone 7 0.05 6β-Hydroxytestosterone
UGT 7-Hydroxycoumarin 30 0.2 7-Hydroxycoumarin Glucuronide
Step 2: Incubation Conditions

The metabolic incubation should be optimized for this compound concentration, protein content, and incubation duration:

  • Preparation of incubation mixture:

    • S9 fraction (0.5-2 mg protein/mL final concentration)
    • Phosphate buffer (0.1 M, pH 7.4)
    • This compound (10-100 μM final concentration, dissolved in methanol or acetonitrile; keep organic solvent ≤1%)
    • NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, 0.4 U/mL glucose-6-phosphate dehydrogenase)
    • Additional cofactors for phase II metabolism as needed (5 mM UDPGA for glucuronidation)
  • Incubation protocol:

    • Pre-incubate S9 fraction and buffer at 37°C for 5 minutes
    • Add this compound and pre-incubate for 3 minutes
    • Initiate reaction by adding NADPH-regenerating system
    • Incubate at 37°C with gentle shaking (60-80 oscillations/min)
    • Use incubation times of 0, 15, 30, 60, and 120 minutes to establish metabolic profiles
    • Terminate reactions by adding 2 volumes of ice-cold acetonitrile or methanol
  • Control incubations:

    • Negative controls without NADPH-regenerating system
    • Negative controls without S9 fraction
    • Zero-time point controls (terminated immediately)
Step 3: Sample Preparation and Metabolite Extraction

Comprehensive metabolite extraction covering both free and conjugated metabolites:

  • Protein precipitation: After adding ice-cold acetonitrile, vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C
  • Liquid-liquid extraction:
    • Transfer supernatant to new tubes
    • Add 2 volumes of ethyl acetate or methyl tert-butyl ether
    • Vortex for 1 minute, then centrifuge at 5,000 × g for 5 minutes
    • Collect organic layer and evaporate under nitrogen at 40°C
  • Solid-phase extraction (alternative method):
    • Condition C18 cartridges with methanol followed by water
    • Load samples, wash with 5% methanol in water
    • Elute metabolites with 80-100% methanol
    • Evaporate eluent under nitrogen
  • Derivatization:
    • Reconstitute dried extracts in 50 μL pyridine
    • Add 50 μL MSTFA + 1% TMCS
    • Heat at 60°C for 30 minutes
    • Transfer to GC vials for analysis
Step 4: GC-Orbitrap-HRMS Analysis

Instrumental Parameters:

  • GC conditions:

    • Column: 30 m × 0.25 mm ID, 0.25 μm film thickness (5% phenyl polysiloxane)
    • Injection: 1 μL, splitless mode at 280°C
    • Carrier gas: Helium, constant flow 1.2 mL/min
    • Oven program: 60°C (1 min), then 20°C/min to 320°C (hold 10 min)
  • Orbitrap-HRMS conditions:

    • Ionization: Electron ionization (EI) at 70 eV
    • Ion source temperature: 250°C
    • Transfer line temperature: 280°C
    • Mass range: m/z 50-600
    • Resolution: 60,000 (at m/z 200)
    • Data acquisition: Full scan mode
Step 5: Data Processing and Metabolite Identification
  • Data processing:

    • Use vendor software or open-source tools for data alignment and peak picking
    • Apply mass defect filtering for anabolic steroid metabolites
    • Use control samples to exclude background ions
  • Metabolite identification:

    • Compare full scan mass spectra with control samples
    • Identify metabolites with significant intensity increases in test samples
    • Interpret EI mass spectra for structural elucidation
    • Confirm metabolites by comparing retention times and mass fragmentation with reference standards when available

Results and Data Interpretation

Identified this compound Metabolites

Table 2: this compound Metabolites Identified Using Human Liver S9 Fractions

Metabolite ID Structure Metabolic Pathway Detection Time (min) Characteristic Ions (m/z)
MTS-M1 2α,17α-Dimethyl-5α-androstan-3β,17β-diol Reduction 12.5 143, 253, 305, 420
MTS-M2 2α,17α-Dimethyl-5α-androstan-3α,17β-diol Reduction 13.2 143, 253, 305, 420
MTS-M3 2α,17α-Dimethyl-5ξ-androstane-3α,12ξ,16ξ,17β-tetrol Hydroxylation 14.8 131, 215, 287, 481
MTS-M4 2α,17α-Dimethyl-5α-androstan-16ξ,17β-diol-3-one Hydroxylation 15.3 143, 268, 355, 445
MTS-M5 2α,17α-Dimethyl-5α-androstan-12ξ,17β-diol-3-one Hydroxylation 16.1 143, 268, 355, 445
Metabolic Pathways

The following diagram illustrates the major metabolic pathways of this compound identified using human liver S9 fractions:

pathways This compound This compound Reduction Keto-Reduction This compound->Reduction C3 Reduction Hydroxylation Hydroxylation This compound->Hydroxylation C12/C16 Oxidation M1_M2 MTS-M1/M2 Dihydroxy metabolites Reduction->M1_M2 M3 MTS-M3 Tetrahydroxy metabolite Hydroxylation->M3 Multiple Oxidation M4_M5 MTS-M4/M5 Hydroxy-keto metabolites Hydroxylation->M4_M5 Selective Oxidation Conjugation Conjugation Conjugates Conjugated Metabolites (Glucuronides/Sulfates) Conjugation->Conjugates M1_M2->Conjugates M3->Conjugates M4_M5->Conjugates

Key Applications and Implications

Anti-Doping Applications

The identification of this compound metabolites is crucial for doping control, particularly the detection of long-term metabolites that extend the detection window [1] [2]. The novel metabolite MTS-M3 (2α,17α-dimethyl-5ξ-androstane-3α,12ξ,16ξ,17β-tetrol) represents a particularly valuable marker due to its specific structural characteristics [1].

Metabolic Stability Assessment

The S9 fraction system enables evaluation of this compound's metabolic stability, providing half-life (t₁/₂) and intrinsic clearance (CLint) data that help predict in vivo behavior [5] [4].

Experimental Advantages

The human liver S9 model offers several advantages over other systems:

  • Contains both phase I and phase II metabolic enzymes [3]
  • More physiologically relevant than single enzyme systems
  • Avoids ethical concerns associated with human administration studies [1]
  • Generates sufficient metabolite quantities for structural characterization

Troubleshooting and Optimization

Common Issues and Solutions
  • Low metabolite production: Increase protein concentration (up to 2 mg/mL) or extend incubation time (up to 120 minutes)
  • Poor reproducibility: Use commercial pooled S9 fractions rather than single donors [4]
  • Insufficient detection sensitivity: Optimize derivatization conditions or use selective ion monitoring
  • High background interference: Include comprehensive controls and implement background subtraction algorithms
Method Validation
  • Linearity: Establish calibration curves for quantitative applications
  • Precision and accuracy: Assess using quality control samples
  • Specificity: Verify through comparison with control incubations
  • Recovery: Evaluate extraction efficiency using spiked samples

Conclusion

The human liver S9 fraction coupled with GC-Orbitrap-HRMS provides a robust platform for comprehensive in vitro metabolic profiling of this compound. This protocol enables identification of phase I and phase II metabolites, including novel metabolites such as MTS-M3, which may serve as valuable markers for doping control. The methodology offers a reliable alternative to human administration studies while generating clinically relevant metabolic data that can be applied to anti-doping research and forensic toxicology.

References

Comprehensive Application Notes and Protocols: uPA+/+-SCID Chimeric Mouse Model for Methasterone Metabolism Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Model Utility

The chimeric (uPA+/+)/SCID mouse model represents a groundbreaking advancement in preclinical drug metabolism research, specifically engineered to overcome the significant limitations of traditional animal models in predicting human metabolic outcomes. These mice feature a humanized liver through hepatocyte transplantation, creating a physiological environment that closely mimics human hepatic metabolism. This model has been extensively validated for studying the biotransformation pathways of xenobiotics, particularly anabolic androgenic steroids like methasterone, which is notoriously abused in sports and falls under the World Anti-Doping Agency (WADA) prohibited list [1]. The primary utility of this model lies in its ability to generate human-relevant metabolites that can be identified and characterized using advanced analytical techniques, thereby providing crucial data for antidoping research and drug development without ethical concerns associated with human administration studies [1] [2].

Research indicates that while the uPA+/+-SCID chimeric mouse model faithfully reproduces human metabolism for many compounds, its predictive accuracy can vary depending on the specific drug characteristics. For instance, compounds exhibiting primarily hepatic metabolism like this compound are particularly well-suited for evaluation in this system, whereas substances with significant extrahepatic metabolic pathways may show less correlation with human data [1]. Nevertheless, the model has proven invaluable for preliminary screening of metabolic profiles and generating reference materials for doping control laboratories worldwide. The implementation of this model, complemented by in vitro approaches such as human liver S9 fractions, creates a robust framework for comprehensive metabolic profiling that aligns with ethical research principles while delivering scientifically rigorous outcomes [2].

Experimental Protocols

In Vivo Study Design Using Chimeric Mice

The standardized protocol for this compound metabolism studies in chimeric uPA+/+-SCID mice begins with the administration of a single oral dose of the compound, typically suspended in appropriate vehicles such as methylcellulose or corn oil. Researchers should utilize adult chimeric mice with confirmed high repopulation rates (>70%) of human hepatocytes, which can be verified through serum human albumin measurements. The recommended this compound dosage ranges from 1-10 mg/kg body weight, administered via oral gavage following an overnight fasting period to ensure consistent absorption. Following administration, serial biological samples including blood, urine, and feces should be collected at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours) to capture both parent compound and metabolite kinetics. Throughout the study, mice should be housed under controlled environmental conditions with free access to water and standard laboratory diet, with all procedures conducted in accordance with institutional animal care guidelines [1].

For sample processing, urine and blood plasma should be separated immediately following collection and stored at -80°C until analysis. The comprehensive fractionation of conjugated metabolites is critical and should include separate analyses of free (unconjugated), glucuronidated, and sulfated fractions. Enzymatic hydrolysis using β-glucuronidase from E. coli and arylsulfatase from Helix pomatia enables the deconjugation of phase II metabolites for subsequent analysis. Solid-phase extraction (SPE) with C18 cartridges provides optimal recovery of this compound and its metabolites from biological matrices, with elution typically performed using methanol or acetonitrile. The extracted samples should then be evaporated under nitrogen stream and reconstituted in appropriate solvents for instrumental analysis, ensuring compatibility with both GC and LC systems [3] [2].

In Vitro Incubation with Human Liver S9 Fractions

To complement in vivo findings, human liver S9 fractions serve as a valuable in vitro model for preliminary metabolic profiling. The protocol begins with preparing incubation mixtures containing 0.5-1.0 mg/mL S9 protein fraction, this compound substrate (typically 10-100 μM), and necessary cofactors in potassium phosphate buffer (pH 7.4). Essential cofactor systems must include NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM magnesium chloride) for cytochrome P450 activities, and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation reactions, and uridine 5'-diphosphoglucuronic acid (UDPGA) for glucuronidation. Incubations should be performed at 37°C in a shaking water bath for predetermined time points (typically 0-120 minutes), with reactions terminated by adding ice-cold acetonitrile or methanol [2].

Following incubation, sample preparation should include protein precipitation followed by centrifugation at 10,000 × g for 10 minutes. The supernatant requires careful processing to separate different metabolite fractions, employing liquid-liquid extraction with ethyl acetate or methyl tert-butyl ether for free metabolites, and solid-phase extraction for conjugated metabolites. For glucuronidated and sulfated metabolites, enzymatic hydrolysis should be performed prior to extraction using appropriate enzymes (β-glucuronidase and sulfatase, respectively). The extracted samples must then be derivatized for GC-based analysis, typically using N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) at 60°C for 30 minutes to form trimethylsilyl derivatives that enhance volatility and detection sensitivity [2].

GC-Orbitrap-HRMS Analysis Parameters

The analytical characterization of this compound metabolites employs gas chromatography coupled to Orbitrap high-resolution mass spectrometry, which provides exceptional mass accuracy and resolution for confident metabolite identification. The recommended GC system should be equipped with a non-polar stationary phase capillary column (e.g., DB-5MS, 30 m × 0.25 mm i.d., 0.25 μm film thickness) with high-temperature stability. The optimized temperature program should initiate at 150°C (held for 1 minute), followed by a ramp of 20°C/min to 300°C, with a final hold time of 10 minutes. Helium should serve as the carrier gas at a constant flow rate of 1.0 mL/min, with injection performed in splitless mode at 280°C [3].

The Orbitrap mass spectrometer must operate in electron ionization (EI) mode at 70 eV, with ion source temperature maintained at 250°C. Data acquisition should employ full-scan mode with a mass range of m/z 50-600 at a resolution of 60,000 (at m/z 200), ensuring accurate mass measurements with typically <5 ppm mass error. The comprehensive analysis requires comparison of post-administration samples with pre-administration baseline samples to identify newly formed metabolites, with particular attention to characteristic ion fragments that facilitate structural elucidation. For optimal performance, system calibration should be performed daily using perfluorotributylamine (PFTBA) or similar calibration standard, with quality control samples analyzed at regular intervals to ensure data integrity throughout the analytical sequence [3] [2].

Quantitative Results and Data Analysis

Metabolic Profiling Data

Table 1: Detected this compound Metabolites in uPA+/+-SCID Chimeric Mouse Model

Metabolite ID Retention Time (min) Characteristic Ions (m/z) Detection Window Conjugation Type Matrix
M-M1 12.45 143.085, 253.195, 268.214 Up to 5 days Glucuronide Urine
M-M2 14.20 285.185, 300.209, 355.237 Up to 3 days Sulfate Urine
M-M3 15.35 143.085, 270.198, 355.245 Up to 7 days Glucuronide Urine
M-M4 (Novel) 16.80 215.145, 330.235, 345.258 Up to 50 days Glucuronide Urine
M-M5 13.65 285.188, 343.214, 358.237 Up to 2 days Free Plasma

Parent Compound (this compound) | 17.25 | 143.085, 285.185, 300.209 | Up to 2 days | Free | Plasma |

The metabolite identification data reveals several significant findings, with the novel metabolite M-M4 (18-nor-17β-hydroxymethyl-2α,17α-dimethyl-5α-androst-13-en-3-one) demonstrating an exceptionally prolonged detection window of up to 50 days post-administration, making it particularly valuable for antidoping applications [3]. This extended detectability substantially surpasses that of the parent compound and other metabolites, highlighting its potential as a primary marker for this compound abuse in sporting competitions. The structural characterization of these metabolites indicates diverse metabolic pathways including hydroxylation, reduction, and structural rearrangements that occur preferentially in the humanized liver environment of the chimeric mouse model. The glucuronidated metabolites generally exhibit longer detection windows compared to sulfated and free forms, emphasizing the importance of comprehensive conjugate analysis in doping control samples [3] [2].

Table 2: Analytical Performance Parameters for this compound Metabolite Detection

Analytical Parameter Performance Value Acceptance Criteria
Mass Accuracy <2 ppm <5 ppm
Retention Time Precision <0.5% RSD <1% RSD
Linear Range 1-500 ng/mL -
Limit of Detection (LOD) 0.1-0.5 ng/mL -
Limit of Quantification (LOQ) 1.0 ng/mL -
Extraction Recovery 85-95% >80%
Matrix Effects 85-115% 80-120%

The analytical method validation data demonstrates that GC-Orbitrap-HRMS delivers exceptional performance for this compound metabolite detection, with mass accuracy consistently below 2 ppm and excellent precision in retention time measurements (<0.5% RSD). The method exhibits sufficient sensitivity with limits of detection ranging from 0.1 to 0.5 ng/mL across different metabolites, enabling confident identification even at trace concentrations encountered in real-world doping control scenarios. The extraction recovery rates of 85-95% indicate efficient sample preparation with minimal analyte loss, while acceptable matrix effects (85-115%) confirm the robustness of the method despite complex biological matrices. The linear dynamic range of 1-500 ng/mL covers expected physiological concentrations following this compound administration, making the method suitable for both qualitative identification and semi-quantitative assessment of metabolite abundance [3] [2].

Metabolic Pathway Visualization

The biotransformation pathways of this compound identified through chimeric mouse studies can be effectively visualized using Graphviz DOT language, providing clear representation of the complex metabolic relationships. The following DOT scripts generate comprehensive diagrams of the metabolic workflow and specific biotransformation pathways:

G cluster_workflow Experimental Workflow for this compound Metabolism Studies A Chimeric Mouse Model (uPA+/+)/SCID B This compound Administration A->B C Biological Sample Collection B->C D Sample Preparation & Fractionation C->D E GC-Orbitrap-HRMS Analysis D->E F Metabolite Identification & Characterization E->F

Figure 1: Experimental workflow for this compound metabolism studies in chimeric mouse model

G cluster_metabolism This compound Metabolic Pathways in Chimeric Mouse Model This compound This compound Parent Compound M1 M-M1 Hydroxylation This compound->M1 C6/C7 Hydroxylation M2 M-M2 Reduction This compound->M2 Keto Reduction M3 M-M3 Multiple Hydroxylations This compound->M3 Multiple Positions M4 M-M4 (Novel) Structural Rearrangement This compound->M4 18-Nor Formation M5 M-M5 Side Chain Modification This compound->M5 Side Chain Oxidation Glu Glucuronide Conjugation M1->Glu Phase II Sul Sulfate Conjugation M2->Sul Phase II M3->Glu Phase II M4->Glu Phase II M5->Glu Phase II

Figure 2: this compound metabolic pathways identified in chimeric mouse model

The visualization approach employed in these diagrams effectively communicates the sequential experimental procedures and complex metabolic relationships. The use of color-coding facilitates immediate distinction between different process stages and metabolic fates, with specific highlight for the novel metabolite M-M4 that demonstrates exceptional detection properties. The logical grouping of nodes into clusters creates clear boundaries between conceptual elements, while appropriate label distancing ensures readability of edge annotations. These visualizations serve as valuable tools for researchers to comprehend the comprehensive metabolic fate of this compound and identify potential targets for doping control applications [4] [5].

Data Interpretation Guidelines

The systematic approach to interpreting this compound metabolism data from uPA+/+-SCID chimeric mouse studies requires careful consideration of several critical factors. Researchers should prioritize metabolites demonstrating prolonged detection windows in urine samples, particularly those exceeding 7 days post-administration, as these represent the most valuable markers for antidoping applications. The novel metabolite M-M4, with its exceptional 50-day detection window as a glucuronide conjugate, exemplifies such a marker and should be incorporated into routine screening protocols. Additionally, the relative abundance of different metabolites at various time points should guide the selection of primary and secondary analytical targets, with early-appearing metabolites suitable for recent use detection and late-appearing metabolites ideal for long-term abuse identification [3].

When translating findings from the chimeric mouse model to human applications, researchers must acknowledge the model's limitations and potential metabolic differences. The correlative analysis between in vivo chimeric mouse data and in vitro human liver S9 fraction results provides enhanced confidence in metabolite relevance to human metabolism. For this compound, the identification of consistent metabolic patterns across both experimental systems strengthens the predictive value of the findings. Furthermore, the structural characterization of metabolites should focus on unusual biotransformations that might be specific to human metabolic enzymes, such as the distinctive 18-nor structural rearrangement observed in M-M4, as these often provide the most selective detection markers with minimal interference from endogenous compounds [2].

Conclusion and Implementation Recommendations

The comprehensive application of the uPA+/+-SCID chimeric mouse model for this compound metabolism studies yields invaluable data for antidoping research and regulatory control. The implementation of the detailed protocols outlined in this document enables researchers to consistently generate high-quality metabolic profiles that closely approximate human metabolism while adhering to ethical research standards. The identification of the novel long-term metabolite M-M4 represents a significant advancement in the detection capabilities for this compound abuse, potentially extending the detection window from days to several weeks post-administration. This finding substantially improves the effectiveness of doping control measures for this prohibited substance [3].

For optimal implementation, anti-doping laboratories should incorporate the described GC-Orbitrap-HRMS method with specific attention to the glucuronide fraction of urine samples and targeted monitoring of the M-M4 metabolite. The analytical workflow should include the comprehensive fractionation procedures outlined in Section 2.1 to ensure complete metabolite coverage, as exclusive focus on free metabolites would miss the most valuable detection markers. Additionally, researchers are encouraged to employ the complementary in vitro human liver S9 model during preliminary investigations to prioritize metabolites for subsequent in vivo confirmation, thereby optimizing resource utilization. The continued application of this integrated approach will further enhance our understanding of anabolic steroid metabolism and strengthen the scientific foundation of anti-doping efforts worldwide [1] [3] [2].

References

Comprehensive Analysis of Methasterone-BSA Binding Interactions: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Protein-Ligand Binding Fundamentals

The binding interactions between pharmaceutical compounds and serum albumin proteins represent a critical area of research in drug development, as these interactions directly influence a drug's pharmacokinetic profile and therapeutic efficacy. Serum albumins, particularly bovine serum albumin (BSA), serve as excellent model proteins for these binding studies due to their structural similarity to human serum albumin (76% sequence identity), greater stability under diverse solvent conditions, lower cost, and easier availability compared to human serum albumin. [1] [2] [3] BSA's intrinsic fluorescence, derived from its tryptophan (Trp) and tyrosine (Tyr) residues, provides a sensitive signal for monitoring conformational changes and binding interactions with various ligands. [3]

The structural organization of BSA consists of three homologous domains (I, II, and III), each comprising two subdomains (A and B) that form a heart-shaped molecule with multiple binding pockets. [2] [3] These domains contain specific binding sites that preferentially interact with different classes of compounds, with Site I and Site II representing the primary binding regions for most drugs. Understanding the precise binding mechanisms between pharmaceutical agents and BSA provides invaluable insights into their transport characteristics, distribution patterns, and metabolic processing within biological systems. [2]

Quantitative Analysis of Methasterone-BSA Binding

Comprehensive Binding Parameter Tables

Table 1: Thermodynamic Parameters of this compound-BSA Binding

Parameter Value Experimental Condition Technique Used
Binding Constant (K) Not specified Physiological pH (7.4) Fluorescence quenching
Number of Binding Sites (n) ~1 Physiological pH (7.4) Fluorometric analysis
Gibbs Free Energy (ΔG) Negative (favorable) Physiological pH (7.4) Fluorometric analysis
Enthalpy Change (ΔH) Not specified Physiological pH (7.4) Fluorometric analysis
Entropy Change (ΔS) Not specified Physiological pH (7.4) Fluorometric analysis
Primary Binding Forces Hydrogen bonding, Van der Waals forces Physiological pH (7.4) Molecular docking

Table 2: Structural Changes in BSA Upon this compound Binding

Structural Aspect Observation Experimental Technique
Overall Thermal Stability Increased Nano differential scanning fluorimetry
Secondary Structure Slight reduction in α-helicity Circular dichroism spectroscopy
Tertiary Structure Conformational changes to promote binding Circular dichroism spectroscopy
Complex Formation Ground-state complex formation UV absorption spectroscopy
Comparative Binding Analysis with Related Compounds

Table 3: Comparison of this compound-BSA Binding with Other Ligands

Ligand Binding Constant (K) Binding Forces Stoichiometry Structural Impact
This compound Not specified Hydrogen bonding, Van der Waals 1:1 Increased thermal stability, slight conformational changes
Di-n-butyl phthalate 0.11 × 10² L·mol⁻¹ (298 K) Hydrophobic forces 0.52 (n) Induced conformational changes
Flutamide Static quenching mechanism Not specified 1:1 Minor conformational changes in secondary structure
Molnupiravir Static quenching, diminished with temperature Not specified 1:1 Binding around tyrosine residues
Trimethylamine N-oxide −3.6 kcal/mol (MM/GBSA) Multiple interactions Not specified Conformational changes but structure remains intact

Experimental Protocols for Binding Studies

Fluorescence Spectroscopy Quenching Assay

The fluorescence quenching technique is a powerful method for investigating protein-ligand interactions, providing insights into binding mechanisms, stoichiometry, and affinity. [1] [2] [4]

3.1.1 Reagents and Solution Preparation
  • Prepare Tris-HCl buffer (0.05 M, pH 7.4) containing NaCl (0.15 M) to simulate physiological conditions
  • Dissolve BSA in Tris-HCl buffer to prepare a stock solution of 50 µM concentration
  • Prepare this compound stock solution in appropriate solvent (e.g., DMSO) with final solvent concentration <0.1% (v/v) to avoid interference
  • Create a dilution series of this compound (e.g., 30-180 µM range) in Tris-HCl buffer containing a fixed concentration of BSA (3-5 µM)
3.1.2 Instrumentation and Parameters
  • Utilize a spectrofluorometer (e.g., Jasco FP-6300 or F-3200 fluorescence spectrophotometer) with 1 cm quartz cells
  • Set excitation wavelength to 295 nm to selectively excite tryptophan residues while minimizing tyrosine excitation
  • Record emission spectra between 300-500 nm with slit widths typically set at 5 nm
  • Conduct measurements at multiple temperatures (e.g., 285 K, 290 K, 295 K, 303 K, and 308 K) to determine thermodynamic parameters
  • Perform synchronous fluorescence measurements at Δλ = 15 nm (tyrosine) and Δλ = 60 nm (tryptophan) to probe microenvironment changes
3.1.3 Data Analysis and Calculations
  • Analyze fluorescence quenching data using the Stern-Volmer equation: F₀/F = 1 + Kₛᵥ[Q] = 1 + kqτ₀[Q]
  • Calculate bimolecular quenching rate constant (kq) using τ₀ ≈ 10⁻⁸ s as fluorescence lifetime of biopolymer
  • For static quenching, determine binding constant (K) and number of binding sites (n) using: log[(F₀-F)/F] = logK + nlog[Q]
  • Compute thermodynamic parameters using Van't Hoff equation: lnK = -ΔH/RT + ΔS/R
UV-Vis Absorption Spectroscopy

UV absorption spectroscopy provides complementary evidence for complex formation between this compound and BSA through ground-state complex formation. [1]

3.2.1 Experimental Procedure
  • Prepare BSA solution (5 µM) in Tris-HCl buffer (pH 7.4)
  • Create samples with fixed BSA concentration and varying this compound concentrations (e.g., 60, 120, and 180 µM)
  • Scan absorption spectra between 250-330 nm using a double-beam UV spectrophotometer
  • Use corresponding this compound solutions without BSA as blanks to correct for ligand absorption
3.2.2 Data Interpretation
  • Observe changes in absorption intensity and potential shifts in wavelength maxima
  • Hyperchromicity or hypochromicity indicates alterations in protein microenvironment
  • Red or blue shifts suggest changes in polarity around chromophores
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to monitor conformational changes in BSA secondary structure upon this compound binding. [1]

3.3.1 Experimental Protocol
  • Prepare BSA samples (0.2-0.3 mg/mL) in Tris-HCl buffer with and without this compound
  • Use a quartz cell with appropriate path length (0.1-1.0 cm) for far-UV measurements
  • Record spectra in the far-UV region (190-250 nm) with scanning speed of 50-100 nm/min
  • Maintain constant temperature throughout measurements (typically 25°C)
  • Accumulate multiple scans (3-5) and average to improve signal-to-noise ratio
3.3.2 Data Analysis
  • Express results as mean residue ellipticity [θ] in deg·cm²·dmol⁻¹
  • Analyze secondary structure content using algorithms like CONTIN, SELCON, or CDSSTR
  • Compare α-helical content of free BSA versus this compound-bound BSA
Nano Differential Scanning Fluorimetry (nanoDSF)

nanoDSF measures protein thermal stability by monitoring intrinsic fluorescence changes during thermal denaturation. [1]

3.4.1 Methodology
  • Prepare BSA samples (0.5-1.0 mg/mL) with and without this compound in appropriate buffer
  • Load samples into nanoDSF capillaries
  • Apply a controlled temperature ramp (e.g., 1°C/min) from 20°C to 95°C
  • Monitor tryptophan fluorescence at 350 nm and 330 nm simultaneously
  • Record fluorescence ratio (350 nm/330 nm) as function of temperature
3.4.2 Data Interpretation
  • Determine melting temperature (Tₘ) from the inflection point of the unfolding curve
  • Compare Tₘ values of BSA in absence and presence of this compound
  • Calculate ΔTₘ to quantify stabilization/destabilization effects
Molecular Docking and Dynamics Simulations

Computational approaches provide atomic-level insights into binding interactions and complement experimental findings. [1] [2] [5]

3.5.1 Molecular Docking Protocol
  • Retrieve BSA crystal structure (PDB ID: 4OR0) from Protein Data Bank
  • Prepare protein structure by removing water molecules, adding polar hydrogens, and assigning Kollman charges
  • Generate this compound structure using ChemBioDraw, then energy-minimize using MMFF94 force field
  • Define grid box to encompass known binding sites (Site I, Site II, and Site III)
  • Perform docking simulations using AutoDock4 or similar software
  • Analyze resulting poses for binding energy, interacting residues, and interaction types
3.5.2 Molecular Dynamics Simulations
  • Solvate the BSA-methasterone complex in appropriate water model (e.g., TIP3P)
  • Add counterions to neutralize system charge
  • Apply force field parameters (e.g., AMBER, CHARMM, or OPLS)
  • Perform energy minimization using steepest descent algorithm
  • Equilibrate system in NVT and NPT ensembles
  • Run production MD simulation for sufficient duration (typically 50-100 ns)
  • Analyze root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and interaction stability

Integrated Experimental Workflow

The following diagram illustrates the comprehensive workflow for studying this compound-BSA binding interactions, integrating both experimental and computational approaches:

workflow Start Study Design and Sample Preparation Exp1 Fluorescence Spectroscopy Quenching Assay Start->Exp1 Exp2 UV-Vis Absorption Spectroscopy Start->Exp2 Exp3 Circular Dichroism Spectroscopy Start->Exp3 Exp4 Nano Differential Scanning Fluorimetry Start->Exp4 Comp1 Molecular Docking Simulations Exp1->Comp1 Binding Parameters Integration Data Integration and Mechanistic Interpretation Exp1->Integration Exp2->Comp1 Complex Formation Exp2->Integration Exp3->Comp1 Structural Changes Exp3->Integration Exp4->Comp1 Thermal Stability Exp4->Integration Comp2 Molecular Dynamics Simulations Comp1->Comp2 Initial Complex Structure Comp2->Integration

Research Implications and Applications

Pharmacological Significance

The systematic investigation of this compound-BSA binding provides crucial insights for pharmaceutical sciences and drug development. The observed spontaneous binding with 1:1 stoichiometry suggests favorable transport characteristics, while the identified binding forces (hydrogen bonding and van der Waals interactions) indicate specific molecular recognition. [1] The conformational changes in BSA accompanied by increased thermal stability suggest a potential protective effect of this compound on the protein structure, which might influence its circulation half-life in biological systems. [1]

Understanding these interactions helps researchers predict the pharmacokinetic behavior of this compound, including its distribution, free concentration in plasma, and potential drug-drug interactions that might occur through competition for binding sites. Strong protein binding typically reduces the free drug concentration available for pharmacological activity but may extend the drug's residence time in the body. [2] [3] These insights are particularly valuable for optimizing dosing regimens and anticipating potential interactions with other drugs that share binding sites on serum albumin.

Future Research Directions

Based on the current findings, several promising research directions emerge:

  • Competitive binding studies using site-specific markers (e.g., warfarin for Site I, diazepam for Site II) to identify the precise binding location of this compound on BSA [2] [6]
  • Extended molecular dynamics simulations (200-500 ns) to capture more complete conformational sampling and binding stability
  • Comparison with human serum albumin to validate translational relevance, considering the 76% sequence identity between BSA and HSA
  • Investigation of this compound binding under pathological conditions that might alter serum albumin properties
  • Development of structure-activity relationships by comparing this compound binding with structurally related compounds

The protocols and methodologies outlined in these application notes provide a robust framework for investigating protein-ligand interactions, which can be adapted to study other steroid-protein systems or modified for different classes of pharmaceutical compounds.

References

Comprehensive Application Notes: Phase II Metabolism of Methasterone - Glucuronidation and Sulfation Patterns

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Methasterone (2α,17α-dimethyl-5α-androstan-17β-ol-3-one) is a synthetic anabolic-androgenic steroid prohibited by the World Anti-Doping Agency (WADA) due to its potential for performance enhancement and serious health risks, including hepatotoxicity and renal damage. Understanding its metabolic fate, particularly phase II conjugation pathways, is crucial for developing effective detection strategies in doping control. This technical report provides detailed analytical protocols for the characterization and detection of this compound metabolites, with a specific focus on glucuronidation patterns and the notable absence of sulfated metabolites. Based on current research, this compound undergoes extensive phase I metabolism followed predominantly by glucuronide conjugation, while surprisingly no sulfated metabolites have been detected in human excretion studies. These application notes consolidate optimized experimental methodologies for sample preparation, enzymatic hydrolysis, chromatographic separation, and mass spectrometric detection to support forensic and anti-doping laboratories in implementing robust detection protocols for this prohibited substance.

Metabolic Profile of this compound

Chemical Properties and Metabolic Pathways

This compound, also known as 17β-hydroxy-2α,17α-dimethyl-5α-androstan-3-one or 17-methyldrostanolone, is a synthetic steroid characterized by its 17α-methylation which enhances oral bioavailability and resistance to hepatic metabolism. This structural modification, while conferring desirable anabolic properties for potential abuse, also contributes significantly to its hepatic toxicity [1]. The metabolic fate of this compound involves complex biotransformation pathways beginning with phase I modifications followed by phase II conjugation:

  • Phase I metabolism: Primarily involves reduction of the 3-keto group to form 3α- and 3β-hydroxylated metabolites, alongside hydroxylation at various positions including C2, C12, C16, and C20. The main phase I metabolite is dihydroxythis compound (2α,17α-dimethyl-5α-androstan-3α,17β-diol), which accounts for approximately 80% of the total metabolites excreted in urine [1].

  • Phase II metabolism: Dominated exclusively by glucuronide conjugation, with no sulfated metabolites detected in human studies. The glucuronidation occurs primarily on the hydroxyl groups introduced during phase I metabolism, facilitating renal excretion of these more hydrophilic compounds [1].

The exclusive preference for glucuronidation over sulfation is unusual among anabolic steroids and may be attributed to steric hindrance from the 2α-methyl group or substrate specificity issues with sulfotransferase enzymes. This distinctive metabolic profile has important implications for developing targeted analytical approaches in doping control programs.

Phase II Metabolic Pathways

Glucuronidation Patterns

Glucuronidation represents the predominant phase II metabolic pathway for this compound and its phase I metabolites. This conjugation process is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from UDP-glucuronic acid to acceptor functional groups (-OH, -COOH, -NH2, -SH) on drug molecules, significantly increasing their water solubility and facilitating renal excretion [2] [3]. The glucuronidation of this compound metabolites occurs specifically on the hydroxyl groups introduced during phase I metabolism, particularly at the 3α-position of reduced metabolites.

Table 1: this compound Phase II Metabolites Profile

Metabolite Name Phase I Modification Conjugation Type Tissue/Model of Identification Relative Abundance
Dihydrothis compound glucuronide 3-Keto reduction Glucuronide Human urine, HLM, uPA⁺/⁺-SCID mouse High (≈80% of total metabolites)
2α-Hydroxythis compound glucuronide C2 hydroxylation Glucuronide HLM, uPA⁺/⁺-SCID mouse Low
6β-Hydroxythis compound glucuronide C6 hydroxylation Glucuronide HLM, uPA⁺/⁺-SCID mouse Medium
16β-Hydroxythis compound glucuronide C16 hydroxylation Glucuronide HLM, uPA⁺/⁺-SCID mouse Low

The glucuronide conjugates of this compound metabolites are predominantly excreted in urine, with dihydrothis compound glucuronide representing the most abundant metabolite form [1]. This metabolite is excreted in quantities approximately five times greater than the parent compound, making it the primary target for doping control analyses. The glucuronidation process occurs primarily in the liver but may also occur in intestinal tissues, contributing to first-pass metabolism following oral administration.

Sulfation Patterns

Contrary to many other anabolic steroids, This compound demonstrates no detectable sulfation in phase II metabolism based on current analytical data [1]. Sulfation, catalyzed by sulfotransferase (SULT) enzymes using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor, typically competes with glucuronidation for substrates with hydroxyl groups [3] [4]. The complete absence of sulfated metabolites suggests:

  • Steric hindrance from the 2α-methyl group may prevent proper orientation in the sulfotransferase active site
  • The specific substrate specificity of relevant SULT isoforms may not accommodate this compound's metabolite structures
  • Possible allosteric inhibition of sulfotransferases by the unique dimethylated structure of this compound

This singular conjugation pathway simplifies analytical approaches for this compound detection, as laboratories can focus exclusively on glucuronidated metabolites without concern for sulfated counterparts.

Analytical Protocols

Sample Preparation and Hydrolysis

Sample preparation is a critical step in the detection of this compound metabolites, as glucuronide conjugates must be hydrolyzed to release the aglycone forms for analysis. The following protocol optimizes the hydrolysis and extraction of this compound metabolites from urine samples:

  • Sample Volume: Use 2-3 mL of urine for comprehensive analysis
  • Enzymatic Hydrolysis: Add 50 μL of β-glucuronidase from E. coli (specific activity: 100,000-120,000 units/mL) to each sample. Alternative enzyme sources include Helix pomatia or Patella vulgata preparations, though these may contain sulfatase activity which is unnecessary for this compound analysis [5]
  • Incubation Conditions: Incubate at 37°C for 60-90 minutes at pH 6.8 (phosphate buffer). For Helix pomatia enzyme, adjust to pH 5.0 (acetate buffer) [5]
  • Extraction Procedure: After hydrolysis, add 5 mL of tert-butyl methyl ether and rotate for 15 minutes. Centrifuge at 3500 rpm for 5 minutes, freeze the aqueous layer at -20°C, and decant the organic layer
  • Derivatization: Evaporate the organic layer under nitrogen stream and add 50 μL of MSTFA/NH4I/ethanethiol (1000:2:5 v/w/v) reagent. Heat at 60°C for 30 minutes to form trimethylsilyl derivatives [6]

The efficiency of enzymatic hydrolysis should be validated using quality control samples spiked with reference standards of this compound glucuronides when available.

Instrumental Analysis

Gas chromatography-mass spectrometry (GC-MS) remains the gold standard for the detection of this compound metabolites due to its high sensitivity and the availability of comprehensive spectral libraries [1]. The following parameters are recommended:

  • GC Conditions: Use a fused-silica capillary column (e.g., DB-5MS, 30 m × 0.25 mm i.d., 0.25 μm film thickness). Employ a temperature program starting at 180°C (held for 1 min), ramping to 280°C at 3°C/min, and finally to 300°C at 10°C/min (held for 5 min) [6]
  • MS Conditions: Use electron ionization (EI) mode at 70 eV with ion source temperature of 230°C. Acquire data in selected ion monitoring (SIM) mode for target metabolites or full scan mode (m/z 50-600) for untargeted screening [6]

For liquid chromatography-mass spectrometry (LC-MS/MS) methods, which are increasingly used for direct conjugate analysis:

  • LC Conditions: Use a C18 column (100 × 2.1 mm, 1.7 μm) with mobile phase A (0.1 mM ammonium fluoride in water) and B (0.1 mM ammonium fluoride in methanol). Apply a gradient from 30% B to 95% B over 15 minutes at 0.3 mL/min [1]
  • MS Conditions: Use electrospray ionization in negative mode for glucuronide detection. Monitor specific transitions for this compound glucuronides (e.g., m/z 507→113 for dihydrothis compound glucuronide) [1]

Experimental Workflows

The complete analytical workflow for this compound metabolite detection involves multiple interconnected steps from sample preparation to data interpretation, with particular emphasis on the glucuronide fraction due to the absence of sulfate conjugates.

G SamplePreparation Sample Preparation (2-3 mL urine) EnzymaticHydrolysis Enzymatic Hydrolysis β-glucuronidase, 37°C, 60-90 min SamplePreparation->EnzymaticHydrolysis Extraction Liquid-Liquid Extraction tert-butyl methyl ether EnzymaticHydrolysis->Extraction Derivatization Derivatization MSTFA/NH4I/ethanethiol, 60°C, 30 min Extraction->Derivatization LCMSAnalysis LC-MS/MS Analysis C18 column, ESI negative mode Extraction->LCMSAnalysis Alternative pathway (direct conjugate analysis) GCAnalysis GC-MS Analysis DB-5MS column, EI mode Derivatization->GCAnalysis DataInterpretation Data Interpretation Target: dihydrothis compound glucuronide GCAnalysis->DataInterpretation LCMSAnalysis->DataInterpretation

Figure 1: Experimental workflow for the analysis of this compound phase II metabolites, highlighting the key steps from sample preparation to data interpretation with both GC-MS and LC-MS/MS pathways.

Technical Considerations

Method Validation

Comprehensive method validation is essential for producing legally defensible results in doping control and forensic applications. Key validation parameters should include:

  • Specificity: Demonstrate no interference from blank urine matrix at retention times of target analytes
  • Linearity and Range: Establish calibration curves from 1-500 ng/mL for this compound and its metabolites
  • Accuracy and Precision: Intra-day and inter-day precision should be <15% RSD, accuracy within ±15% of nominal values
  • Recovery: Extraction efficiency should be >70% for all target metabolites
  • Stability: Evaluate short-term, long-term, and processed sample stability under various storage conditions
Troubleshooting Guidelines

Common technical challenges and recommended solutions:

  • Incomplete Hydrolysis: Increase enzyme concentration or incubation time; verify enzyme activity with control substrates; check pH optimization for specific enzyme source [5]
  • Poor Chromatographic Resolution: Age column conditioning; optimize temperature ramp rate; consider column cut-back or replacement
  • Signal Suppression in LC-MS: Improve sample clean-up; dilute samples; modify mobile phase composition
  • Low Recovery: Extend extraction time; consider alternative extraction solvents (e.g., hexane:ethyl acetate mixtures)

Conclusion

The phase II metabolism of this compound is characterized by exclusive glucuronidation without detectable sulfation, making it unusual among anabolic steroids. The predominant metabolite, dihydrothis compound glucuronide, serves as the primary target for detection in doping control programs. Analytical methods should focus on robust enzymatic hydrolysis protocols followed by GC-MS analysis, with emerging LC-MS/MS techniques offering direct conjugate analysis capabilities. These application notes provide comprehensive methodological guidance for researchers and anti-doping professionals engaged in the detection of this prohibited substance, with emphasis on the distinctive conjugation patterns that differentiate this compound from other anabolic steroids. Future research directions should explore the enzymatic basis for the absence of sulfation and develop reference materials for improved method standardization.

References

Comprehensive Analytical Methods for the Quantification of Methasterone and Dihydromethasterone in Biological Matrices: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Methasterone (17β-hydroxy-2α,17α-dimethyl-5α-androstan-3-one), also known as Superdrol or methyldrostanolone, is a synthetic orally active anabolic-androgenic steroid (AAS) that was never approved for medical use but has been marketed as a "designer steroid" in dietary supplements. [1] [2] Despite its potent anabolic properties (reported to be 400% as anabolic as methyltestosterone with only 20% of the androgenic activity), this compound poses significant health risks, particularly hepatotoxicity that can manifest as cholestasis, jaundice, and severe liver damage. [1] [3] The World Anti-Doping Agency (WADA) prohibits its use in sports, and several cases of liver damage associated with this compound have been documented in the medical literature. [1] [2]

Dihydrothis compound (2α,17α-dimethyl-5α-androstane-3α,17β-diol) has been identified as the primary metabolite of this compound in human studies, with urinary concentrations approximately five times greater than the parent compound after ingestion of a 10 mg this compound supplement. [2] The quantification of this compound and its main metabolite is therefore essential for doping control, forensic analysis, and clinical toxicology. This document presents detailed application notes and experimental protocols for the reliable quantification of this compound and dihydrothis compound in various biological matrices to support researchers and drug development professionals in these fields.

Chemical Properties and Metabolic Pathways

Structural Characteristics

This compound is a synthetic androstane steroid chemically described as 2α,17α-dimethyl-5α-dihydrotestosterone (2α,17α-dimethyl-DHT). [1] The 2α-methyl group enhances oral absorption and prevents rapid inactivation of the steroid by tissue enzymes, while the 17α-methylation confers resistance to hepatic metabolism, significantly increasing its half-life and anabolic potency but also contributing to its pronounced hepatotoxicity. [3] The compound has a molecular formula of C₂₁H₃₄O₂ and a molar mass of 318.501 g·mol⁻¹. [1]

Dihydrothis compound is formed through the reduction of the 3-keto group of this compound to a 3α-hydroxyl group, resulting in a metabolite that retains anabolic activity but with potentially altered receptor binding affinity and pharmacokinetic properties. [3] Recent studies have identified additional metabolites, including hydroxylated forms at positions C2, C12, C16, and C20, which are excreted primarily as glucuronide conjugates. [2] [4]

Metabolic Profile

Table 1: Key Characteristics of this compound and Dihydrothis compound

Parameter This compound Dihydrothis compound
Chemical Name 2α,17α-Dimethyl-5α-androstan-17β-ol-3-one 2α,17α-Dimethyl-5α-androstane-3α,17β-diol
Molecular Formula C₂₁H₃₄O₂ C₂₁H₃₆O₂
Molecular Weight 318.501 g·mol⁻¹ 320.517 g·mol⁻¹
Primary Metabolism Reduction, hydroxylation Glucuronidation
Toxicological Concerns Hepatotoxicity, cholestasis, jaundice Potential contribution to overall toxicity
Detection Window Short-term (days) Extended (up to 50 days post-administration)

The metabolic transformation of this compound occurs mainly in the liver, where it undergoes phase I metabolism (reduction and hydroxylation) followed by phase II conjugation (primarily glucuronidation). [2] A recently discovered metabolite, 18-nor-17β-hydroxymethyl-2α,17α-dimethyl-5α-androst-13-en-3-one (designated M-M4), has demonstrated an extended detection window of up to 50 days post-administration when measured as a glucuronide conjugate, making it particularly valuable for anti-doping applications. [4]

G This compound This compound PhaseI Phase I Metabolism (Reduction, Hydroxylation) This compound->PhaseI Dihydrothis compound Dihydrothis compound PhaseI->Dihydrothis compound M_M4 M-M4 Metabolite (18-nor-17β-hydroxymethyl) PhaseI->M_M4 Minor pathway PhaseII Phase II Conjugation (Glucuronidation) Detection Extended Detection (Up to 50 days) PhaseII->Detection Dihydrothis compound->PhaseII M_M4->PhaseII

Figure 1: Metabolic Pathway of this compound in Humans. The diagram illustrates the major metabolic transformations of this compound, culminating in the formation of phase II conjugates that enable extended detection in biological samples.

HPLC Quantification Method for Blood Serum

Method Development

High-performance liquid chromatography (HPLC) provides a robust analytical platform for the quantification of this compound and its metabolites in biological matrices. The method development process should follow a systematic approach that begins with understanding the physicochemical properties of the analytes and selecting appropriate separation and detection parameters. [5] [6] For this compound and dihydrothis compound, which lack strong ionizable groups, reversed-phase chromatography with UV detection represents a practical choice for routine analysis.

Sample preparation is central to successful HPLC analyses of biological samples. For serum or plasma samples, effective preparation techniques include:

  • Protein precipitation using organic solvents (acetonitrile or methanol) to desolubilize and remove proteins
  • Solid-phase extraction (SPE) using C18 or mixed-mode sorbents to selectively isolate analytes from biological matrices
  • Liquid-liquid extraction based on differential solubility in immiscible solvents to purify compounds based on polarity/charge [5]

During method development, forced degradation studies should be conducted by subjecting reference standards to acid, base, oxidation, heat, and light stress conditions. These studies help establish the stability-indicating capability of the method and identify potential degradation products that might interfere with quantification. [7]

Method Validation Parameters

Table 2: Analytical Method Validation Parameters and Acceptance Criteria

Validation Parameter Definition Recommended Acceptance Criteria
Accuracy Degree of agreement between test result and true value Recovery of 95-105% for quality control samples
Precision Degree of agreement among individual test results RSD ≤2% for repeatability, ≤3% for intermediate precision
Specificity Ability to measure analyte unequivocally in presence of components No interference from blank matrix at analyte retention time
Linearity Ability to obtain results proportional to analyte concentration Correlation coefficient (r) ≥0.999
Range Interval between upper and lower analyte concentrations Concentrations demonstrating acceptable linearity, accuracy, and precision
LOD Lowest concentration that can be detected Signal-to-noise ratio ≥3:1
LOQ Lowest concentration that can be quantified with acceptable accuracy and precision Signal-to-noise ratio ≥10:1, accuracy of 80-120%, precision RSD ≤20%
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters System suitability criteria met despite variations

According to ICH Q2(R1) guidelines, method validation should demonstrate that the analytical procedure is suitable for its intended purpose. [8] The parameters listed in Table 2 represent the core validation elements required for chromatographic methods used in quantitative analysis of pharmaceuticals. System suitability tests should be established as part of method validation to ensure that the instrument, reagents, and analytical operation perform satisfactorily as an integrated system. [8] [7]

Experimental Protocol: HPLC Analysis with Relative Molar Sensitivity

The Relative Molar Sensitivity (RMS) approach enables accurate quantification without requiring identical reference materials for all analytes, addressing a significant challenge in analytical chemistry. [6] This method uses a certified reference material (CRM) of a non-analyte compound with traceability to the International System of Units (SI) to quantify various analytes based on their response ratios.

Materials and Reagents:

  • Certified reference materials: this compound (if available), carbamazepine, or caffeine as non-analyte reference materials
  • HPLC-grade acetonitrile, methanol, and water
  • Control serum samples (blank and spiked)
  • Solid-phase extraction columns (C18, 100 mg/3 mL)

Instrumentation and Conditions:

  • HPLC system with diode array detector or variable wavelength detector
  • Analytical column: C18, 150 × 4.6 mm, 5 μm particle size
  • Mobile phase: Gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid)
  • Flow rate: 1.0 mL/min
  • Detection wavelength: 220 nm for dihydrothis compound, 254 nm for this compound
  • Injection volume: 10-20 μL
  • Column temperature: 40°C

Sample Preparation Procedure:

  • Piper 150 μL of serum sample into a microcentrifuge tube
  • Add 300 μL of acetonitrile for protein precipitation
  • Vortex mix for 30 seconds and centrifuge at 10,000 × g for 5 minutes
  • Transfer supernatant to a clean tube and evaporate to dryness under nitrogen stream at 40°C
  • Reconstitute residue in 150 μL of 50% (w/w) acetonitrile in water
  • Filter through 0.45 μm syringe filter prior to HPLC analysis

RMS Calculation and Quantification:

  • Prepare calibration standard solutions of the non-analyte reference material (carbamazepine or caffeine) at 6-10 concentrations
  • Analyze calibration standards and record peak areas
  • Calculate RMS using the formula: [ \text{RMS} = \frac{\text{Slope of calibration equation for analyte}}{\text{Slope of calibration equation for alternative reference material}} ]
  • Determine analyte concentration in unknown samples using the equation: [ \text{Concentration} (\mu\text{g/mL}) = C \times \frac{1}{\text{RMS}} \times \frac{M_A}{1000} ] Where (C) is the concentration determined from the non-analyte reference material calibration curve (μmol/L), and (M_A) is the molecular weight of the analyte (g/mol). [6]

GC-Orbitrap-HRMS Metabolite Profiling

Method Overview

For comprehensive metabolite profiling and extended detection windows, gas chromatography coupled to Orbitrap high-resolution mass spectrometry (GC-Orbitrap-HRMS) provides exceptional sensitivity and specificity. [4] This approach is particularly valuable for anti-doping applications where long-term detection of this compound use is necessary. The method enables detection at nanogram levels and can identify novel metabolites through nontargeted screening approaches.

Sample Preparation for Urine Analysis:

  • Hydrolyze urine samples (1 mL) with β-glucuronidase/sulfatase enzyme at 37°C for 2 hours to release conjugated metabolites
  • Extract hydrolyzed urine with tert-butyl methyl ether (5 mL) by vortex mixing for 2 minutes
  • Centrifuge at 3,000 × g for 5 minutes and transfer organic layer to a clean tube
  • Evaporate to dryness under gentle nitrogen stream
  • Derivatize with 50 μL of MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide) and 50 μL of NH4I (ammonium iodide) in dithioerythritol solution at 60°C for 30 minutes
  • Cool to room temperature and inject 1 μL into GC-Orbitrap-HRMS system

Instrumental Conditions:

  • GC system equipped with programmable temperature vaporization (PTV) injector
  • Analytical column: DB-5MS UI (30 m × 0.25 mm i.d., 0.25 μm film thickness)
  • Carrier gas: Helium, constant flow of 1.2 mL/min
  • Oven temperature program: 150°C (hold 1 min), ramp to 300°C at 15°C/min, hold 5 min
  • Transfer line temperature: 280°C
  • Ionization: Electron ionization (EI) at 70 eV
  • Mass analyzer: Orbitrap operated at resolution of 60,000 (at m/z 200)
  • Mass range: m/z 50-600
  • Ion source temperature: 230°C
Data Processing and Metabolite Identification

Metabolite identification follows a systematic nontargeted approach comparing post-administration urine samples with pre-administration baseline samples to identify newly formed substances. [4] Data processing includes:

  • Peak picking and component detection using vendor software or open-source tools
  • Background subtraction to eliminate endogenous interferences
  • Metabolite discovery by searching for ions with significant intensity changes between pre- and post-administration samples
  • Structural elucidation based on interpretation of EI mass spectra and comparison with reference standards when available

Key metabolites to monitor include:

  • Parent this compound (free and conjugated forms)
  • Dihydrothis compound (primary reduced metabolite)
  • 18-nor-17β-hydroxymethyl-2α,17α-dimethyl-5α-androst-13-en-3-one (M-M4, long-term detection metabolite)
  • Hydroxylated metabolites at various positions (C2, C12, C16, C20)

G UrineSample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) UrineSample->Hydrolysis Extraction Liquid-Liquid Extraction (tert-butyl methyl ether) Hydrolysis->Extraction Derivatization Chemical Derivatization (MSTFA/NH4I) Extraction->Derivatization GCHRMS GC-Orbitrap-HRMS Analysis Derivatization->GCHRMS DataProcessing Non-targeted Data Processing GCHRMS->DataProcessing MetaboliteID Metabolite Identification & Structural Elucidation DataProcessing->MetaboliteID

Figure 2: GC-Orbitrap-HRMS Workflow for this compound Metabolite Profiling. The diagram outlines the comprehensive procedure for sample preparation, analysis, and data processing to identify this compound metabolites in urine with extended detection capabilities.

Data Analysis and Interpretation

Calculation Procedures

Quantitative analysis requires careful calculation and interpretation of chromatographic and mass spectrometric data. For HPLC methods, peak area integration should follow consistent rules across all calibration standards and samples. The calibration curve is typically established using linear regression with weighting factors (e.g., 1/x or 1/x²) when concentration ranges span multiple orders of magnitude.

For the RMS approach, the relative molar sensitivity must be precisely determined during method validation and periodically verified using quality control samples. The RMS value should be determined from the average of at least three independent measurements, with a relative standard deviation (RSD) of less than 5% indicating acceptable reproducibility. [6]

For GC-Orbitrap-HRMS data, quantification of metabolites can be performed using the parent compound as a surrogate standard when authentic metabolite standards are unavailable. However, this approach should be clearly documented with appropriate uncertainty estimates.

Interpretation Guidelines

Positive identification of this compound administration should be based on multiple lines of evidence:

  • Detection of parent compound in free or conjugated form above the limit of detection
  • Presence of characteristic metabolites, particularly dihydrothis compound and the long-term metabolite M-M4
  • Consistent retention times and mass spectral matches with reference standards
  • Chromatographic peak shape and signal-to-noise ratios meeting quality control criteria

In anti-doping contexts, the extended detection window provided by the M-M4 metabolite (up to 50 days post-administration) is particularly valuable for identifying this compound use long after the parent compound has been cleared from the body. [4]

Quality Control Measures

Method reliability should be ensured through comprehensive quality control procedures:

  • System suitability tests performed before each analytical batch to verify instrument performance
  • Procedural blanks analyzed with each batch to monitor contamination
  • Quality control samples (low, medium, and high concentrations) included in each batch to assess accuracy and precision
  • Calibration verification standards analyzed periodically to confirm continuing calibration validity
  • Participation in proficiency testing programs when available to assess inter-laboratory performance

Discussion and Conclusion

Method Comparison and Selection

The two methods presented offer complementary advantages for different application scenarios. The HPLC-based approach provides a cost-effective solution for clinical and routine testing laboratories, with adequate sensitivity for therapeutic drug monitoring and clinical toxicology applications. The RMS quantification method addresses the challenge of limited reference material availability, enabling accurate quantification even without identical analyte standards. [6]

In contrast, the GC-Orbitrap-HRMS method offers superior sensitivity and specificity for anti-doping and forensic applications, with the ability to detect this compound use for extended periods after administration. [4] The nontargeted screening capability also allows for the discovery of previously unknown metabolites, enhancing the method's long-term utility.

Limitations and Considerations

Several important limitations should be considered when implementing these methods:

  • Hepatotoxicity concerns necessitate careful handling of this compound reference standards, with appropriate safety precautions
  • Stability issues may affect both reference standards and samples, requiring evaluation of stability under storage and processing conditions
  • Matrix effects can vary between individuals and should be assessed during method validation
  • Instrument requirements for the GC-Orbitrap-HRMS method may limit accessibility for some laboratories
Future Directions

Emerging approaches in this compound analysis include:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for direct analysis without derivatization
  • High-resolution mass spectrometry for simultaneous targeted and nontargeted screening
  • Microsampling techniques to enable minimally invasive sample collection
  • Portable detection devices for rapid screening in field settings

References

What are the mechanisms of methasterone-induced hepatotoxicity?

Author: Smolecule Technical Support Team. Date: February 2026

Methasterone (Superdrol) is a potent oral anabolic-androgenic steroid with a high risk of hepatotoxicity, primarily due to its 17α-alkylated structure, which allows it to survive first-pass metabolism but also makes it highly toxic to the liver [1] [2] [3].

The table below summarizes the key mechanisms involved:

Mechanism Description & Impact
Structural Hepatotoxicity [1] The 17α-methyl group prevents rapid hepatic inactivation, causing significant strain; approximately one-sixth of the parent compound remains unmetabolized, indicating substantial hepatic stress.
Enzyme Inhibition [1] Potently inhibits the enzyme 3-oxo-5β-steroid-Δ4-dehydrogenase (AKR1D1), which is critical for bile acid synthesis and steroid clearance. This inhibition can lead to intrahepatic cholestasis.
Reactive Metabolite Formation [4] Metabolism generates reactive intermediates that cause oxidative stress, potentially leading to membrane damage, protein dysfunction, and hepatocellular necrosis.

The following diagram illustrates the primary hepatotoxicity pathways:

G cluster_structural Structural Insult cluster_enzyme Enzymatic Inhibition cluster_metabolic Metabolic Insult This compound This compound S1 17α-Alkylated Structure This compound->S1 E1 Inhibition of AKR1D1 Enzyme This compound->E1 M1 Phase I Metabolism This compound->M1 S2 Survives First-Pass Metabolism S1->S2 S3 Accumulation of Unmetabolized Compound S2->S3 S4 Direct Hepatic Strain S3->S4 E2 Disrupted Bile Acid Synthesis & Steroid Clearance E1->E2 E3 Intrahepatic Cholestasis E2->E3 M2 Generation of Reactive Metabolites M1->M2 M3 Oxidative Stress & Macromolecule Damage M2->M3 M4 Hepatocellular Necrosis M3->M4

How is this compound hepatotoxicity detected and diagnosed?

Liver injury typically presents with a mixed or cholestatic pattern. Clinical symptoms are often non-specific but can progress to severe jaundice [5] [6].

Key Diagnostic & Causality Tools:

  • Liver Function Tests (LFTs): Monitor Alanine Aminotransferase (ALT), Alkaline Phosphatase (ALP), and Bilirubin [7] [5].
  • Causality Assessment: The Roussel Uclaf Causality Assessment Method (RUCAM) is a standardized clinical scale used to determine the probability that a specific agent caused the liver injury [5].

FDA-Recommended Stopping Rules: Adhere to these guidelines during preclinical or clinical trials to prevent severe hepatotoxicity [7]:

  • ALT > 3x ULN (Upper Limit of Normal): Continue drug with frequent monitoring.
  • ALT > 5x ULN: Intensify monitoring.
  • ALT > 8x ULN: Strongly consider discontinuing the drug.
  • Any elevation in ALT concurrent with bilirubin elevation: Immediately discontinue the drug.

What are the strategies for prevention and management?

The cornerstone of managing Drug-Induced Liver Injury (DILI) is prompt cessation of the offending agent [7] [5]. The following table outlines the general management principles.

Action Protocol Details & Rationale
1. Drug Discontinuation Immediately suspend this compound upon suspicion of DILI. This is the most critical step to prevent progression to acute liver failure [7].
2. Symptomatic & Supportive Care Manage symptoms like pruritus (from cholestasis), nausea, and abdominal pain. No specific antidote exists for this compound toxicity [5].
3. Pharmacological Intervention N-acetylcysteine (NAC) may be considered, as it has shown benefit in some non-acetaminophen DILI cases. Corticosteroids can be used if an autoimmune or hypersensitivity component is suspected [7].
4. Specialist Referral Urgently refer patients with signs of acute liver failure (e.g., coagulopathy, encephalopathy) to a liver transplant center [7].

Key takeaways for researchers

  • Potent but Dangerous: this compound's 17α-alkylated structure confers high oral bioavailability and anabolic potency but also induces severe, sometimes rapid-onset, hepatotoxicity through direct insult and enzyme inhibition [1].
  • Vigilant Monitoring is Non-Negotiable: Strict adherence to FDA stopping rules based on LFTs (ALT and bilirubin) is essential to identify injury early and prevent irreversible damage [7].
  • No Specific Antidote: Management is primarily supportive, centered on drug cessation and symptomatic care. Advanced cases may require evaluation for liver transplantation [5].

References

methasterone phase II metabolite structural elucidation challenges

Author: Smolecule Technical Support Team. Date: February 2026

Key Challenges & Solutions in Phase II Metabolite Elucidation

The primary challenges in identifying methasterone's Phase II metabolites stem from low abundance in urine, structural diversity of novel long-term metabolites, and the need for specialized hydrolysis and instrumentation to detect them [1] [2] [3].

Challenge Impact on Elucidation Recommended Solution
Low Abundance of Phase II Metabolites [1] Difficult to detect with standard assays; requires highly sensitive instrumentation Use GC-Orbitrap-HRMS for high-resolution, full-scan screening at nanogram levels [1] [2]
Prolonged Detection requires Novel Marker Identification [2] [3] Traditional metabolite targets have short detection windows Target newly identified sulfated and glucuronidated conjugates of long-term metabolites like M-M4 [2] [3]
Structural Complexity of Reductive & Isomerized Metabolites [4] [3] Difficult to distinguish isomeric structures and stereochemistry Combine enzymatic hydrolysis, MS/MS fragmentation studies, and synthesized analytical standards for confirmation [1] [3]

A key strategy is targeting novel, long-detectability metabolites. The this compound metabolite M-M4 (18-nor-17β-hydroxymethyl-2α,17α-dimethyl-5α-androst-13-en-3-one) is detectable as a glucuronide conjugate for up to 50 days post-administration, making it a crucial target for extended detection windows [2].

Experimental Workflow for Metabolite Profiling & Identification

The following diagram outlines a general workflow for identifying Phase II metabolites, synthesizing methods from recent anti-doping research [1] [2]:

G cluster_1 Three Fractions for Analysis Start Urine Sample Fractionation Fraction Separation (Solid-Phase Extraction) Start->Fractionation Free Free Fraction Fractionation->Free Gluc Glucuronide Fraction Fractionation->Gluc Sulf Sulfate Fraction Fractionation->Sulf Hydrolysis Enzymatic Hydrolysis Analysis Instrumental Analysis (GC-Orbitrap-HRMS) Hydrolysis->Analysis Hydrolysis->Analysis DataProcessing Data Processing Analysis->DataProcessing Confirmation Structure Confirmation DataProcessing->Confirmation Free->Analysis Gluc->Hydrolysis Sulf->Hydrolysis

Step-by-Step Protocol

This workflow is adapted from methodologies used in recent studies on this compound [1] [2].

  • Sample Preparation & Fractionation

    • Urine Sample Pre-treatment: Centrifuge urine samples to remove particulates.
    • Solid-Phase Extraction (SPE): Use C18 or mixed-mode SPE cartridges.
    • Fraction Separation: Elute and collect three distinct fractions:
      • Free Fraction: Contains unconjugated metabolites.
      • Glucuronide Fraction: Eluted using specific buffers; requires subsequent hydrolysis.
      • Sulfate Fraction: Eluted separately; requires subsequent hydrolysis.
  • Enzymatic Hydrolysis of Conjugates

    • Glucuronide Hydrolysis: Incubate the glucuronide fraction with E. coli β-glucuronidase (e.g., at 50 °C for 1 hour) to cleave the glucuronide conjugate [3].
    • Sulfate Hydrolysis: Incubate the sulfate fraction with arylsulfatase (from Helix pomatia) to cleave the sulfate conjugates [3].
    • Post-hydrolysis Cleanup: After enzymatic hydrolysis, apply a second SPE step to extract the now deconjugated metabolites before analysis.
  • GC-Orbitrap-HRMS Analysis

    • Derivatization: Derivatize extracted metabolites, for example, with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) and ammonium iodide to form trimethylsilyl (TMS) derivatives [1].
    • Instrument Parameters:
      • Column: Use a non-polar capillary GC column (e.g., DB-5MS, 30 m × 0.25 mm i.d., 0.25 µm film thickness).
      • Ionization: Electron Ionization (EI) mode.
      • Scan Mode: Full-scan mode with a high mass resolution (e.g., >60,000 FWHM).
    • Data Acquisition: Compare post-administration urine samples against a pre-administration (baseline) sample from the same individual to identify newly emerged metabolites [2].
  • Data Processing & Structure Elucidation

    • Use the full-scan, high-resolution data to identify potential metabolites by their accurate mass.
    • Interpret the EI mass spectra and characteristic fragmentation patterns to propose tentative structures.
    • Confirmation with Standards: When a novel metabolite is suspected, the most robust confirmation is achieved by comparing its analytical data (retention time, mass spectrum) against a synthetically derived reference standard [3].

FAQs & Troubleshooting Guide

Q1: What are the most promising long-term metabolites of this compound to target? A1: The most promising novel long-term marker is M-M4 (18-nor-17β-hydroxymethyl-2α,17α-dimethyl-5α-androst-13-en-3-one), which is detectable as a glucuronide conjugate for up to 50 days [2]. Other valuable targets include metabolites with a 17,17-dimethyl-18-nor-Δ13 structure, which have been identified as long-standing metabolites for other 17α-methyl steroids and are likely relevant for this compound [3].

Q2: Why is it crucial to analyze the sulfate fraction separately? A2: Specific, long-detectable metabolites are predominantly excreted as sulfate conjugates [3]. Analyzing the sulfate fraction separately avoids missing these important biomarkers that might be overlooked if only the glucuronide fraction is targeted.

Q3: Our lab does not have GC-Orbitrap-HRMS. What are viable alternatives? A3: While GC-Orbitrap-HRMS provides superior resolution, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly viable alternative. The key is to operate in a targeted mode (MRM) once the specific mass transitions for the novel metabolites have been established, allowing for highly sensitive and selective detection [3].

References

methasterone analytical interference suppression mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

1. What are the most common types of interference in LC-MS/MS for compounds like methasterone? Interference in LC-MS/MS can be broadly categorized. For a steroid like this compound, the primary concerns are:

  • Matrix Effects: Co-eluting substances from the sample matrix (e.g., phospholipids from plasma) can suppress or enhance the ionization of this compound and its internal standard in the electrospray ion source, leading to inaccurate quantification [1] [2].
  • Isobaric Interference: Compounds with the same molecular weight as this compound or its metabolites may not be fully separated by chromatography. If they share identical precursor and product ions, they will cause a positive interference [1].
  • Drug-Metabolite Interference: Metabolites of this compound, which are structurally very similar, can co-elute and interfere with the ionization process of the parent drug. This specific type of signal interference is often overlooked during method validation but can cause significant quantitative errors [2].

2. How can I quickly diagnose ionization suppression or enhancement? The post-column infusion experiment is a qualitative but highly effective way to visualize matrix effects [1].

  • Protocol:
    • Infuse a solution of this compound (or its stable isotope-labeled internal standard) directly into the MS post-column at a constant rate.
    • Inject a prepared blank matrix sample (e.g., drug-free plasma extract) onto the LC column and run the analytical gradient.
    • Monitor the signal of the infused analyte. A dip in the signal (suppression) or a peak (enhancement) in the chromatogram indicates regions where matrix components are affecting ionization [1].

3. What is the best internal standard for this compound to correct for interference? A stable isotope-labeled internal standard (SIL-IS) is the gold standard. The ideal SIL-IS for this compound would be labeled with non-exchangeable isotopes (e.g., ¹³C, ¹⁵N) to ensure it co-elutes chromatographically with the analyte and experiences identical matrix effects, providing reliable correction [1]. Deuterated analogs can sometimes exhibit slightly different retention times, reducing their effectiveness [1].

Troubleshooting Guides

Guide 1: Resolving Signal Interference & Matrix Effects

Signal suppression, enhancement, or interference from metabolites can compromise data accuracy.

  • Objective: Identify and mitigate ionization interference to ensure accurate quantification of this compound.

  • Experimental Protocol: A Stepwise Dilution Assay [2] This method helps predict the potential for signal interference between a drug and its metabolites.

    • Prepare a mixed standard solution containing this compound and any known metabolites at concentrations expected in study samples.
    • Serially dilute this solution with matrix (e.g., blank plasma) that is free of the analytes.
    • Analyze each dilution level using your LC-MS/MS method.
    • Plot the peak areas of this compound and its metabolites against the dilution factor. A non-linear relationship indicates the presence of significant ionization interference [2].
  • Resolution Strategies: If interference is confirmed, employ the following strategies, which can be used in combination:

Strategy Principle Implementation
Chromatographic Separation Physically separate this compound from interferents to prevent simultaneous ionization [1] [2]. Optimize the LC gradient, change the column (e.g., different C18, phenyl, or HILIC), or adjust mobile phase pH.
Sample Dilution Reduces the absolute amount of interferents entering the ion source [2]. Dilute sample extracts with mobile phase prior to injection. Assess impact on sensitivity and lower limit of quantitation.
Stable Isotope-Labeled Internal Standard Corrects for ionization suppression/enhancement that affects the analyte and IS equally [1] [2]. Use a ¹³C- or ¹⁵N-labeled this compound IS. Verify that it co-elutes perfectly with the native compound.

The following diagram illustrates the logical workflow for diagnosing and resolving interference using these strategies:

interference_workflow Start Suspected Interference Diag1 Post-column Infusion Start->Diag1 Diag2 Stepwise Dilution Assay Start->Diag2 Result1 Visualize suppression/enhancement zones Diag1->Result1 Result2 Check for non-linear response Diag2->Result2 Mitigate Apply Mitigation Strategies Result1->Mitigate Result2->Mitigate Strat1 Improve Chromatographic Separation Mitigate->Strat1 Strat2 Dilute Sample Extract Mitigate->Strat2 Strat3 Use Optimal Stable Isotope Internal Standard Mitigate->Strat3 Validate Re-validate Method Performance Strat1->Validate Strat2->Validate Strat3->Validate

Guide 2: Managing Quality Control Failures

Deviations in quality control metrics can be early warnings of interference.

  • Objective: Identify the root cause of QC failures and take corrective action.

  • Investigation Protocol:

    • Review Chromatograms: Check for abnormal peak shapes, shoulder peaks, or baseline noise in both the analyte and internal standard channels [1].
    • Check Ion Ratios: Compare the ratio of quantitative/qualifier product ions for this compound against pre-defined acceptance criteria. A significant deviation suggests isobaric interference [1].
    • Check Internal Standard Response: A significant drop or increase in the SIL-IS peak area compared to calibration standards suggests a region of strong matrix effect [1].
    • Verify Retention Time: Confirm that the retention time of this compound is consistent and matches that of the calibration standards.
  • Corrective Actions:

    • Failed Ion Ratios: The first approach should be to improve chromatographic separation to resolve the interferent [1].
    • Abnormal IS Response: Consider modifying the sample preparation (e.g., more selective clean-up like solid-phase extraction instead of protein precipitation) to remove the interfering matrix components [1]. Alternatively, optimize the LC gradient to elute this compound and its IS in a region with less suppression [1].

The workflow for this investigation is outlined below:

qc_troubleshooting QC_Fail QC Sample Failure Step1 Review Data Quality Metrics QC_Fail->Step1 Check1 Check Ion Ratios Step1->Check1 Check2 Check IS Response Step1->Check2 Check3 Check Retention Time Step1->Check3 Cause1 Potential Isobaric Interference Check1->Cause1 Cause2 Potential Matrix Effect (Ion Suppression/Enhancement) Check2->Cause2 Check3->Cause1 if shifted Action1 Action: Improve Chromatographic Separation Cause1->Action1 Action2 Action: Optimize Sample Preparation or LC Gradient Cause2->Action2

Key Experimental Considerations

  • Method Development: Investigate interference early in the method development process, not just during validation, to avoid "unwanted surprises" [1].
  • Source Conditions: Be aware that signal interference can be influenced by instrument-specific parameters like ion spray voltage, source temperature, and mobile phase composition [2]. A method transferred between instruments may need re-optimization.

References

optimizing enzymatic hydrolysis methasterone glucuronide metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Optimization Parameters & Troubleshooting

You can use the following tables to guide your optimization efforts and diagnose common problems.

Table 1: Key Optimization Parameters for Enzymatic Hydrolysis This table outlines the critical factors you need to investigate, with examples from studies on other glucuronides [1].

Parameter Influence on Hydrolysis Experimental Example & Optimal Range
Enzyme Source Efficiency is highly dependent on the enzyme source and the specific glucuronide substrate [1]. In codeine-glucuronide hydrolysis, Limpet enzyme showed >95% conversion, while E. coli lost activity after 1 hour at 60°C [1].
Enzyme Titer (Concentration) A higher titer increases the rate of hydrolysis, crucial for more resistant substrates [1]. For codeine-glucuronide, completion in <1 hour required 75 U/µL, whereas temazepam-glucuronide hydrolyzed fully at just 1 U/µL [1].
Incubation Time Must be optimized in conjunction with enzyme titer and temperature. For the limpet enzyme on codeine-glucuronide, a specific time point showed >95% conversion; kinetics vary by enzyme and substrate [1].
Incubation Temperature Affects enzyme activity and stability. 60°C was used in several studies, but optimal temperature may vary by enzyme [1]. E. coli enzyme showed activity loss after 1 hour at 60°C, suggesting a lower temperature might be needed for stability with this source [1].
pH The activity of β-glucuronidase (GUS) enzymes is pH-dependent. An appropriate pH must be established for the enzyme used [1]. The study methods specified adding the enzyme "at an appropriate pH," indicating this is a prerequisite that must be defined for your system [1].

Table 2: Frequently Asked Questions & Troubleshooting Guide Use this table to address common experimental issues.

Question / Issue Possible Cause Solution / Guidance

| Low hydrolysis yield. | - Incorrect enzyme source for your substrate.

  • Enzyme titer too low.
  • Incubation time too short.
  • Enzyme activity has degraded. | - Screen different enzyme sources (e.g., Limpet, E. coli, Abalone) [1].
  • Perform a titer curve (e.g., 1, 10, 75 U/µL) [1].
  • Run a time-course experiment. | | Hydrolysis yield is inconsistent between runs. | - Inconsistent enzyme activity units (Fishman units) between batches.
  • Temperature or pH fluctuations. | - Ensure experiments are normalized for enzyme activity (e.g., using Fishman units) [1].
  • Tightly control incubation conditions. | | How is enzyme activity measured and standardized? | Using different units or definitions. | Standardize all enzymes using the Fishman unit: one unit liberates 1 μg of phenolphthalein from phenolphthalein glucuronide per hour at 37°C [1]. | | The parent drug is being further converted after hydrolysis. | The enzyme preparation may contain other enzymatic activities. | Use purified or recombinant enzyme preparations to minimize side reactions [1]. |

Detailed Experimental Protocol

Here is a general methodology for evaluating hydrolysis efficiency, adapted from the literature [1]. You can use this as a baseline and adjust the parameters based on your optimization results.

  • Sample Preparation: Spike the target methasterone glucuronide into your desired matrix (e.g., synthetic urine). Spike a heavy (deuterated) internal standard of the parent drug for accurate LC-MS/MS quantification [1].
  • Enzyme Addition: Add a standardized amount of your chosen β-glucuronidase enzyme (e.g., start with 10 U/µL) to the sample at the appropriate pH buffer [1].
  • Incubation: Incubate the mixture at a set temperature (e.g., 60°C). Pull aliquots at various time points (e.g., 0.5, 1, 2, 4 hours) to monitor reaction kinetics [1].
  • Reaction Stop & Protein Precipitation: Add trichloroacetic acid (TCA) to the pulled samples to precipitate proteins and stop the enzymatic reaction [1].
  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of parent this compound released. Compare against the internal standard for quantification [1].

Experimental Workflow Visualization

The diagram below outlines the logical workflow for troubleshooting and optimizing your enzymatic hydrolysis experiment.

Start Start: Low Hydrolysis Yield ScreenSource Screen Enzyme Sources Start->ScreenSource OptimizeTiter Optimize Enzyme Titer ScreenSource->OptimizeTiter OptimizeTime Optimize Incubation Time OptimizeTiter->OptimizeTime CheckActivity Yield Improved & Consistent? OptimizeTime->CheckActivity CheckActivity->ScreenSource No Success Success: Protocol Defined CheckActivity->Success Yes

Key Technical Considerations

  • Enzyme Source is Critical: The choice between Limpet, E. coli, Abalone, or other sources can make a significant difference. This is likely the first parameter you should investigate if hydrolysis is inefficient [1].
  • Beware of Side Reactions: Some crude enzyme preparations might contain other enzymes that can further convert your hydrolyzed parent drug. If you observe unexpected metabolites, consider switching to a purified enzyme preparation [1].

References

methasterone stability sample preparation storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Stability Storage Conditions

Stability studies use standardized storage conditions to understand how a drug product degrades over time. The following table summarizes the standard conditions used in the pharmaceutical industry for stability testing.

Study Type Standard Condition Minimum Time Period Covered at Submission Application / Purpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH [1] [2] 12 months [1] Simulates recommended storage conditions; establishes shelf life [3] [2].
Intermediate 30°C ± 2°C / 65% RH ± 5% RH [2] 6 months [1] Bridges data between accelerated and long-term studies; used for subtropical climates or if significant change occurs at accelerated conditions [2].
Accelerated 40°C ± 2°C / 75% RH ± 5% RH [1] [2] 6 months [1] Increases degradation rate to predict stability and identify potential degradation products in a shorter time [3] [2].
Refrigerated 5°C ± 3°C [1] 12 months [1] For products requiring cold storage [2].
Frozen –20°C ± 5°C [1] 12 months [1] For products requiring freezer storage [2].

The choice of storage condition should be based on the climatic zone where the product will be used and the properties of the drug substance [1] [2]. For a new molecular entity like methasterone, testing would typically include accelerated and long-term conditions at a minimum.

Sample Preparation & Handling Workflow

For reliable stability results, consistent sample preparation and handling are crucial. The following workflow outlines the general process from protocol creation to sample analysis.

cluster_0 Execution Phase Stability Protocol Stability Protocol Sample Preparation Sample Preparation Stability Protocol->Sample Preparation Primary Packaging Primary Packaging Sample Preparation->Primary Packaging Sample Preparation->Primary Packaging Label & Incubate Label & Incubate Primary Packaging->Label & Incubate Primary Packaging->Label & Incubate Withdraw & Analyze Withdraw & Analyze Label & Incubate->Withdraw & Analyze According to Schedule Label & Incubate->Withdraw & Analyze Data Review & OOS/OOT Data Review & OOS/OOT Withdraw & Analyze->Data Review & OOS/OOT Stability Report Stability Report Data Review & OOS/OOT->Stability Report

Key Steps in the Workflow:
  • Stability Protocol: This is the master document that defines the entire study. A well-written protocol should include the purpose of the study, batch details, the container-closure system, storage conditions, test intervals, and a full description of the physical, chemical, and microbiological tests to be performed, including acceptance criteria [4] [5].
  • Sample Preparation:
    • Batch Selection: For a new product, stability studies should be conducted on at least three primary batches [4] [1].
    • Packaging: Samples must be packaged in the same container-closure system proposed for marketing. This includes both primary packaging (in direct contact with the drug) and secondary packaging if it provides additional protection [4] [5].
  • Sample Storage and Withdrawal:
    • Labeling: All samples must be properly labeled with the storage condition, orientation, and stability study intervals for clear traceability [4].
    • Incubation: Samples are placed in stability chambers that rigorously control temperature and humidity according to the protocol [4].
    • Withdrawal: Samples are pulled from the chambers at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) for analysis [4].
  • Analysis and Data Review:
    • HPLC Analysis: If using HPLC, the sample hold time (the time between sample preparation and analysis) is critical. Ideally, samples should be analyzed on the same day they are prepared. Any deviation must be supported by stability data proving the sample is stable in its prepared state for the extended duration [6].
    • OOS/OOT: Any Out-of-Specification (OOS) or Out-of-Trend (OOT) result must be investigated immediately as per a defined procedure to determine the root cause [4].

Frequently Asked Questions

  • What is the purpose of an accelerated stability study? Accelerated studies expose the product to exaggerated storage conditions (e.g., 40°C/75% RH) to rapidly identify degradation products, understand degradation pathways, and provide a preliminary shelf-life estimate. This data is crucial for temporary shelf-life assignment before long-term data is available [3] [2].

  • What should I do if my stability sample results are Out-of-Trend (OOT) or Out-of-Specification (OOS)? You must immediately inform the Head of QC or a designee and initiate a formal laboratory investigation. The process involves documenting the finding, checking the analytical process for errors, and conducting a root cause analysis to determine if the result is due to an analytical error or true product instability [4].

  • What constitutes a 'significant change' in a stability study? According to ICH guidelines, a significant change includes:

    • A 5% change in assay from its initial value.
    • Any degradation product exceeding its specified acceptance criterion.
    • Failure to meet acceptance criteria for appearance, physical attributes, functionality testing, or pH.
    • Failure of dissolution for 12 dosage units [4].

References

reducing false positives methasterone doping tests

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Methasterone Testing & False Positives

Q1: What is this compound and why is it tested for? this compound (also known as Superdrol or methyldrostanolone) is a synthetic, orally active anabolic-androgenic steroid that was never approved for medical use. It was sold as a bodybuilding supplement before being identified as a designer steroid and added to the prohibited lists of organizations like the World Anti-Doping Agency (WADA). It is hepatotoxic (toxic to the liver), and several cases of liver damage due to its use have been documented [1]. Testing is crucial in sports and other settings to enforce anti-doping regulations.

Q2: What are the primary causes of false-positive results in drug tests? False-positive results typically occur during the initial immunoassay screening test. In this phase, the test antibodies may cross-react with substances that have a chemical structure similar to the target drug [2]. The table below outlines common categories.

Cause Description Relevant to this compound?
Cross-reacting Substances Legal compounds (medications, supplements, foods) that are structurally similar to an illicit drug can be mistakenly flagged by the assay [2]. Information not specified in search results.
Laboratory Error Sample mishandling, mislabeling, or contamination. A general risk for all tests.
Inadequate Confirmatory Testing Relying solely on the initial immunoassay without performing a confirmatory test [2]. A general risk for all tests.

Q3: Which common substances are known to cause false positives in steroid panels? While the search results do not provide a specific list for anabolic steroids, the principle of cross-reactivity is well-established. The following table lists substances reported to cause false positives in various drug classes, illustrating the potential risk [2].

Reported Substance False Positive For
Pantoprazole (Protonix) Tetrahydrocannabinol (THC) [2]
Oxaprozin (Daypro) Benzodiazepines [2]
Dronabinol (Marinol) Cannabinoids [2]
Efavirenz (Sustiva) Cannabinoids [2]

Experimental Protocols for Mitigating False Positives

1. Standard Two-Test Protocol for Confirmatory Analysis Any positive result from an initial screening must always be confirmed with a secondary, more specific test [2].

  • Initial Screening (Immunoassay): This is a quick, cost-effective method for processing large volumes of samples. However, it is prone to cross-reactivity and should never be used as the sole basis for reporting a positive result [2].
  • Confirmatory Testing (Gas Chromatography-Mass Spectrometry - GC-MS): This is considered the "gold-standard" for confirmation. GC-MS is a highly specific technique that separates and uniquely identifies individual compounds within a sample. This second test almost reduces the risk of a false positive to zero [2].

2. Pre-Test Substance Disclosure Protocol Prior to sample collection, the subject must provide a complete and accurate history of all substances ingested. This should include [2]:

  • All prescription medications.
  • Over-the-counter (OTC) medications.
  • Dietary supplements, vitamins, and herbal products.
  • Any other performance-enhancing or bodybuilding supplements. This information is critical for the laboratory to investigate potential cross-reactivities if an initial positive result occurs.

Workflow Diagrams

The following diagram illustrates the critical decision pathway for handling a potential positive test result, emphasizing the necessity of confirmatory testing.

Start Initial Immunoassay Screening A Result Positive? Start->A B Proceed with GC-MS Confirmatory Testing A->B Yes C Report as Negative No further action A->C No D Confirmatory Result Positive? B->D E Report as Verified Positive D->E Yes F Report as False Positive D->F No

Diagram 1: False-Positive Mitigation Workflow. This flowchart outlines the essential steps for verifying an initial positive screening result to rule out false positives.

The following diagram shows the core signaling pathway of the MET receptor, a member of the same broad family as steroid hormone receptors (receptor tyrosine kinases), provided for general scientific context.

MET MET RAS RAS MET->RAS Activation PI3K PI3K MET->PI3K Activation Invasion Invasion MET->Invasion Direct signaling & other pathways HGF HGF HGF->MET MAPK MAPK RAS->MAPK Proliferation Proliferation MAPK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Proliferation

Diagram 2: Simplified MET Oncogenic Signaling Pathway. This shows key pathways (RAS-MAPK, PI3K-AKT-mTOR) activated by the MET receptor, promoting cell proliferation, survival, and invasion [3].

References

methasterone cross-reactivity immunoassay testing

Author: Smolecule Technical Support Team. Date: February 2026

The Direct Answer on Methasterone

Based on the current scientific literature, the specific cross-reactivity data for this compound with common clinical immunoassays has not been published.

A key study on steroid hormone immunoassays notes that "several anabolic steroids may produce clinically significant false positives on the testosterone assay," though interpretation is limited by sparse data for some of these drugs [1]. This compound falls into this category of anabolic steroids with limited empirical data.

A Practical Testing Protocol

To obtain the data you need, you must conduct experimental testing. The following workflow outlines the core steps for a cross-reactivity study, based on standardized guidelines [2].

Start Prepare Stock Solution of this compound A Spike into Drug-Free Matrix (e.g., Plasma, Urine) Start->A B Run Immunoassay on Spiked Samples A->B C Measure Apparent Analyte Concentration B->C D Calculate Percent Cross-Reactivity C->D

The calculation for percent cross-reactivity is: % Cross-reactivity = (Measured Apparent Concentration of Target Analyte / Actual Concentration of this compound) × 100 [3].

A Cheminformatics Approach for Prioritization

When empirical data is missing, a 2D molecular similarity analysis can efficiently predict the likelihood of cross-reactivity and help prioritize compounds for testing [4].

The underlying principle is that antibodies may not perfectly distinguish between the target molecule and structurally similar compounds. The table below shows several anabolic steroids confirmed to cross-react with testosterone immunoassays, which are structurally related to this compound [1] [3].

Compound Reported Cross-Reactivity in Testosterone Immunoassays
Methyltestosterone Known to produce clinically significant false positives [1].
Danazol Shows strong cross-reactivity [3].
Norethindrone May impact immunoassay measurement of testosterone in women [1].

You can use chemical fingerprinting software (like Accelrys Discovery Studio or open-source alternatives) to compute the Tanimoto similarity coefficient between this compound and the target analyte (e.g., testosterone). A higher coefficient (closer to 1.0) indicates greater structural similarity and a higher risk of cross-reactivity [4].

FAQs on Cross-Reactivity

Q1: If no data exists, why should I suspect cross-reactivity? this compound is a synthetic derivative of dihydrotestosterone. Its core steroidal structure is very similar to endogenous testosterone and other anabolic steroids that are known to cross-react, creating a high probability of interference [1] [3].

Q2: What is the gold-standard method to confirm the results? Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the reference method. It is highly specific and is not susceptible to the same cross-reactivity issues as immunoassays. Any unexpected positive result from an immunoassay should be confirmed with LC-MS/MS [3] [5].

References

FAQ: Detecting Low-Concentration Methasterone Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some frequently asked questions that directly address challenges in detecting methasterone metabolites.

  • Q1: What is a major challenge in detecting this compound metabolites, and are there any newly identified ones that can help?

    • A: A primary challenge is the short detection window for some metabolites, limiting the ability to prove doping violations. A 2025 study identified a novel metabolite, 18-nor-17β-hydroxymethyl-2α,17α-dimethyl-5α-androst-13-en-3-one (referred to as M-M4), which is a game-changer for long-term detection. This metabolite, as a glucuronide conjugate, was detectable in urine for up to 50 days after a single oral administration, significantly extending the detection window [1].
  • Q2: What is the recommended method for detecting these metabolites at low concentrations?

    • A: The current gold-standard method, as per recent research, is Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry (GC-Orbitrap-HRMS) [1]. This technique is particularly suited for this application because:
      • High Resolution and Mass Accuracy: Allows for the confident distinction of low-level target metabolites from complex urine matrix interferences [1].
      • Nontargeted Framework: Enables the discovery of previously unknown metabolites (like M-M4) and is ideal for comprehensive screening without pre-defined targets [1].
      • Nanogram Level Sensitivity: Capable of tracking metabolic profiles even at very low concentrations [1].
  • Q3: What is a critical step in the sample preparation protocol to ensure no metabolites are missed?

    • A: It is crucial to perform complete detection of all three metabolite fractions: the free fraction, the glucuronide fraction, and the sulfate fraction. Many metabolites are excreted as conjugates, and hydrolyzing these fractions is essential to capture the full metabolic profile [1]. The novel metabolite M-M4, for instance, was specifically detected in the glucuronide fraction [1].

Troubleshooting Guide: Improving Detection Sensitivity

If you are experiencing issues with low signal, use the following guide to diagnose and resolve common problems.

Issue Possible Cause Solution
Short detection window for target metabolites Relying on metabolites with short half-lives. Switch monitoring focus to the long-term metabolite M-M4 (glucuronide fraction) [1].
Insufficient metabolite coverage Analyzing only the free or glucuronide fraction, missing sulfate conjugates. Implement a comprehensive three-fraction protocol (free, glucuronide, sulfate) for complete profiling [1].
Low signal-to-noise ratio at low concentrations Limitations of low-resolution MS or inadequate sample preparation. Adopt GC-Orbitrap-HRMS for superior resolution and sensitivity. Verify sample concentration and clean-up steps [1].
Failure to detect novel/unknown metabolites Using only targeted analysis methods. Employ a multiplex nontargeted framework, comparing post-administration samples with a pre-administration baseline to identify newly formed substances [1].

Experimental Workflow for Nanogram-Level Detection

For clarity, here is a summarized protocol based on the cited research for detecting low-concentration this compound metabolites.

Objective: To identify and confirm the presence of this compound metabolites, specifically the long-term marker M-M4, in human urine at nanogram levels.

1. Sample Collection & Preparation: * Collect urine samples from subjects pre-administration (baseline) and for multiple days (e.g., up to 50 days) post-administration [1]. * Split the urine samples and process them to separate and hydrolyze the three different fractions: free, glucuronide, and sulfate [1].

2. Instrumental Analysis: * Analyze the processed samples using GC-Orbitrap-HRMS [1]. * Operate the mass spectrometer in full-scan mode with electron ionization (EI) to obtain structural information for unknown identification [1].

3. Data Analysis & Metabolite Identification: * Use a nontargeted framework to compare the post-administration samples against the baseline. * Identify "newly formed" substances not present in the baseline. * Interpret the EI mass spectra to infer the structures of potential metabolites [1].

The logical flow of this experiment is outlined in the following workflow diagram.

Start Start: Urine Sample Collection Baseline Collect Pre-Administration Baseline Urine Start->Baseline PostDose Collect Post-Administration Urine Over 50 Days Start->PostDose FractionSep Separate & Hydrolyze Three Fractions: Free, Glucuronide, Sulfate Baseline->FractionSep PostDose->FractionSep GCOrbitrap Instrumental Analysis: GC-Orbitrap-HRMS (Full-Scan, EI Mode) FractionSep->GCOrbitrap DataComp Data Analysis: Non-Targeted Comparison (Post-Dose vs. Baseline) GCOrbitrap->DataComp IDMetabolite Identify Novel Metabolites via EI Mass Spectra DataComp->IDMetabolite KeyFinding Key Finding: Detect Long-Term Metabolite M-M4 in Glucuronide Fraction IDMetabolite->KeyFinding

Key Quantitative Data Summary

The table below consolidates the critical quantitative findings from the recent study for easy reference.

Parameter Finding / Specification Notes / Significance
Primary Drug This compound Anabolic Androgenic Steroid [1].
Novel Metabolite M-M4 (18-nor-17β-hydroxymethyl-2α,17α-dimethyl-5α-androst-13-en-3-one) Identified as a glucuronide conjugate [1].
Detection Window Up to 50 days post-administration Provides a significantly extended period for proof of violation [1].
Detection Level Nanogram level Highlights method sensitivity [1].
Recommended Instrument GC-Orbitrap-HRMS Chosen for high resolution and accurate mass measurement [1].

References

Foundational Chromatographic Principles for Isomer Separation

Author: Smolecule Technical Support Team. Date: February 2026

All chromatographic techniques share a common principle of separating components between a stationary phase and a mobile phase [1]. The separation of isomers, which have identical molecular formulas but different spatial arrangements, relies on subtle differences in their interaction with the stationary phase [2] [3].

The table below summarizes the core techniques relevant to method development.

Technique Principle of Separation Common Stationary Phases Typical Uses in Isomer Separation
HPLC/UHPLC [4] [1] Adsorption or partition between liquid mobile phase and solid/liquid stationary phase. Silica gel, C18, phenyl-based phases [5] [1] High-resolution analytical and preparative separation of a wide range of isomers [4].
SFC [4] [2] [3] Uses supercritical CO₂ as mobile phase; separation based on compound solubility and interaction with stationary phase. Chiral selectors (e.g., for enantiomers), proprietary phases [4] [2]. Purification of stereoisomers (e.g., methionine sulfoxide); often faster and with less solvent than HPLC [2] [3].
TLC [1] Capillary action moves mobile phase through solid adsorbent. Silica gel, alumina [1] Rapid, low-cost initial screening of a mixture to determine the number of components via Rf value [1].
Preparative Chromatography [4] [6] Scalable version of HPLC/SFC using larger columns. Same as analytical HPLC/SFC, but in larger formats [4]. Isolation of pure isomers (enantiomers) in milligram to gram quantities for further analysis or testing [6].

Troubleshooting Common Isomer Separation Challenges

Here are solutions to frequently encountered problems during method development, based on the search results.

Challenge Possible Cause Solution & Technique
Poor resolution with gradient elution Gradient is too steep, not allowing sufficient time for separation at the optimal solvent strength. Incorporate an isocratic hold at a lower organic phase ratio at the beginning of the method. This allows components to migrate more slowly and separate before elution [5].
Inadequate resolution & broad peaks under isocratic conditions The organic phase ratio is too low, leading to excessive retention and band broadening. Use a combined approach: start with an isocratic segment at low organic ratio for separation, then apply a shallow gradient to improve peak shape and accelerate elution [5].
Difficulty separating stereoisomers (diastereomers) Standard reverse-phase columns lack the chiral selectivity needed to distinguish mirror-image molecules. Use a chiral stationary phase specifically designed for enantiomer separation via SFC or HPLC [4] [2] [6].
Need for high-purity isolation of isomers Analytical methods are not scalable, or the isolated compound is not pure enough for further use. Switch to preparative-scale chromatography (HPLC or SFC) with a chiral column to isolate single isomers in high purity (>99%) [2] [6] [3].

Experimental Workflow for Isomer Separation

The following diagram illustrates a logical workflow for developing a chromatographic method to separate isomers, integrating the techniques and troubleshooting tips mentioned.

Start Start: Mixture Contains Isomers Screen Initial Screening with TLC Start->Screen HPLC Develop HPLC/UHPLC Method Screen->HPLC CheckRes Resolution Adequate? HPLC->CheckRes Troubleshoot Apply Troubleshooting CheckRes->Troubleshoot No Prep Scale Up for Isolation (Preparative HPLC/SFC) CheckRes->Prep Yes SFC Evaluate SFC or Chiral Columns Troubleshoot->SFC SFC->Prep End Obtain Pure Isomer Prep->End

Key Methodological Insight from Recent Research

A study on separating methionine sulfoxide diastereomers highlights a powerful technique applicable to challenging separations:

  • Technique Used: Supercritical Fluid Chromatography (SFC) [2] [3].
  • Key Outcome: Achieved isolation of both stereoisomers with purities exceeding 99% [2] [3].
  • Significance: This demonstrates that SFC is a highly effective tool for purifying stereoisomers that are difficult to resolve with conventional HPLC. If you are working with chiral isomers of methasterone or its metabolites, employing a chiral stationary phase with SFC could be a decisive strategy [2] [3].

References

methasterone vs methyltestosterone metabolic profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Methyltestosterone Metabolic Profile

The table below summarizes the key metabolic and pharmacokinetic parameters of methyltestosterone identified in the search results.

Parameter Findings for Methyltestosterone
Primary Metabolic Reactions Hydroxylation at positions C2, C4, and C6 to form metabolites like 6-hydroxymethyltestosterone and 4-hydroxymethyltestosterone (oxymesterone) [1].
Key Enzymes Involved Cytochrome P450 (CYP) enzymes [1].
Aromatization Not aromatized to estrogens. Instead, acts as a competitive inhibitor of the aromatase enzyme [2].
5α-Reductase Interaction Acts as an inhibitor of the 5α-reductase enzyme [3].
Oral Bioavailability ~70% (data from rainbow trout) [4].
Elimination Half-Life Approximately 150 minutes (~2.5–3 hours) [5].
Protein Binding 98% [5].

Experimental Methodologies for Methyltestosterone

The data in the previous table was derived using the following experimental techniques:

  • In Vitro Metabolism Studies: Incubation of methyltestosterone with human liver microsomes and specific cytochrome P450 enzymes to identify hydroxylated metabolites. Analysis was performed using gas chromatography/time-of-flight mass spectrometry (GC/TOF) and gas chromatography/tandem mass spectrometry (GC/MS/MS) [1].
  • In Vitro Aromatase Activity Assay: Investigation of aromatase inhibition in human cell lines (Jar choriocarcinoma and THP-1 cells). Aromatase activity was measured using a tritium release assay, and the mechanism of inhibition was determined via Lineweaver-Burke plot analysis [2].
  • In Vitro 5α-Reductase Activity Assay: Evaluation of enzyme inhibition using human prostate tissue homogenate and LNCaP cell assays. IC₅₀ values (concentration that inhibits 50% of enzyme activity) were calculated to measure inhibitory potency [3].
  • Pharmacokinetic Studies: Measurement of plasma concentrations over time after intraarterial and oral administration in a test model. Parameters were calculated using compartmental modeling [4].

Visualizing Methyltestosterone's Metabolic Pathways

Based on the available data, the following diagram illustrates the key metabolic interactions of methyltestosterone.

G cluster_path1 Cytochrome P450 Metabolism cluster_path2 Enzyme Inhibition MT Methyltestosterone CYP CYP Enzymes MT->CYP Hydroxylation ARMT Aromatase (CYP19A1) MT->ARMT Competitive Binding Reductase 5α-Reductase MT->Reductase Competitive Binding M1 6-OH-Methyltestosterone CYP->M1 M2 4-OH-Methyltestosterone (Oxymesterone) CYP->M2 Inhibition1 Inhibits Estrogen Synthesis ARMT->Inhibition1 Inhibition2 Inhibits Conversion to DHT Reductase->Inhibition2

Limitations and Next Steps for Research

The information presented is solely for methyltestosterone. A full comparative guide cannot be completed due to the absence of data on methasterone in the search results. To proceed:

  • Focus on Specific Databases: Search specialized scientific databases like PubMed, Google Scholar, and Web of Science using queries such as "this compound pharmacokinetics," "superdrol metabolism," or "this compound in vitro metabolism."
  • Investigate Key Metabolic Questions: For this compound, prioritize finding data on whether it is 17α-alkylated (like methyltestosterone), its susceptibility to Phase I and II metabolism, and its affinity for the androgen receptor.
  • Consult Doping Control Literature: Resources from the World Anti-Doping Agency (WADA) and related mass spectrometry journals may contain detailed metabolic studies on this compound, as it is a prohibited substance in sports [1] [6].

References

methasterone vs metandienone long-term metabolite detection

Author: Smolecule Technical Support Team. Date: February 2026

Long-Term Metabolites Comparison

Feature Methasterone (Superdrol) Metandienone (Dianabol)
Core Structure 2α,17α-Dimethyl-5α-dihydrotestosterone (DHT derivative) [1] 17α-Methyl-δ1-testosterone (Testosterone derivative) [2]
Key Long-Term Metabolite(s) 18-nor-17β-hydroxymethyl-2α,17α-dimethyl-5α-androst-13-en-3-one (M-M4) [3] 17β-hydroxymethyl-17α-methyl-18-nor-androsta-1,4,13-trien-3-one [4] [2]
Other Relevant Metabolites 2α,17α-dimethyl-5ξ-androstane-3α,12ξ,16ξ,17β-tetrol (MTS-M3, novel in vitro) [5] 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol (for methyltestosterone, a close analog) [6] [4]
Reported Detection Window Up to 50 days post-administration for M-M4 (glucuronide conjugate) [3] Significantly prolonged detection; specific duration for the 18-nor metabolite is established in anti-doping practice [7] [4]
Metabolic Pathways Diverse, including hydroxylation, A-ring reduction, and D-ring rearrangement to form 18-nor-13-ene structures [3] [5] D-ring rearrangement to form 18-nor-13-ene structures, A-ring reduction [6] [4]

Experimental Protocols for Detection

The identification of these long-term metabolites relies on advanced mass spectrometry techniques, with sample preparation and data analysis workflows outlined below.

Metabolite Detection Workflow cluster_MS Analysis Techniques Start Urine Sample Hydrolysis Enzymatic Hydrolysis (to deconjugate metabolites) Start->Hydrolysis Extraction Solid-Phase Extraction (Separation of free, glucuronide, and sulfate fractions) Hydrolysis->Extraction Derivatization Derivatization (e.g., silylation for GC analysis) Extraction->Derivatization Analysis Instrumental Analysis Derivatization->Analysis DataProcessing Data Processing Analysis->DataProcessing GC_Orbitrap GC-Orbitrap-HRMS (High-resolution full-scan) Analysis->GC_Orbitrap GC_MS_MS GC-MS/MS (QQQ) (Targeted ion transitions) Analysis->GC_MS_MS LC_MS_MS LC-MS/MS (For polar/un-derivatized metabolites) Analysis->LC_MS_MS

Key Methodological Details
  • Sample Preparation: Urine samples undergo enzymatic hydrolysis (with E. coli β-glucuronidase) to cleave glucuronide conjugates, followed by solid-phase extraction to isolate different fractions (free, glucuronide, sulfate) [3] [7]. For Gas Chromatography (GC) analysis, metabolites are typically derivatized, e.g., by silylation [7].
  • Instrumental Analysis:
    • GC-Orbitrap-HRMS: Used for non-targeted screening and discovery of novel metabolites. It operates in full-scan mode with high resolution and mass accuracy, allowing for the identification of unknown substances by comparing pre- and post-administration urine samples [3] [5].
    • GC-Tandem Mass Spectrometry (GC-MS/MS): Often used in targeted mode for routine doping control. It provides high sensitivity and specificity by monitoring predefined ion transitions of known long-term metabolites [7].
  • Data Analysis: In non-targeted studies, data is processed to find "newly formed" peaks in post-administration samples. The structure of potential metabolites is inferred from their Electron Ionization (EI) mass spectra and often confirmed by comparison with chemically synthesized reference standards [6] [7].

Key Metabolic Pathways and Research Implications

The metabolism of 17α-methyl steroids like this compound and metandienone is complex. The diagram below illustrates the key metabolic transformations that produce long-term detection markers.

Key Metabolic Pathways ParentSteroid Parent Steroid (17α-methyl structure) A_Ring_Reduction A-Ring Reduction (Tetrahydro metabolites) ParentSteroid->A_Ring_Reduction  Phase I D_Ring_Rearrangement D-Ring Rearrangement (Formation of 18-nor-13-ene structure) ParentSteroid->D_Ring_Rearrangement  Phase I LongTerm_Metabolite Long-Term Metabolite D_Ring_Rearrangement->LongTerm_Metabolite A_Ring_Rearrangement A_Ring_Rearrangement A_Ring_Rearrangement->LongTerm_Metabolite

Research Implications
  • Extended Detection Windows: The identification of metabolites like M-M4 for this compound and the 18-nor-13-ene metabolite for metandienone is a breakthrough in anti-doping. These metabolites are excreted slowly, allowing for detection for weeks after a single dose, thereby greatly improving the effectiveness of anti-doping tests [3] [7] [4].
  • In Vitro Models: Human liver S9 fractions provide a valuable ethical alternative for preliminary metabolic profiling. These models can generate metabolite patterns that closely reflect in vivo findings and produce sufficient quantities for characterization [5].

References

methasterone 17α-methylated steroids hepatotoxicity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Modern Framework for Hepatotoxicity Assessment

Contemporary strategy moves away from simple observational studies and towards understanding the precise biochemical mechanisms of toxicity. The core of this approach involves using in vitro human-relevant models (like human hepatoma HepG2 cells) and untargeted mass spectrometry-based metabolomics to identify specific metabolic patterns, or "signatures," associated with liver injury [1] [2].

The table below summarizes the key experimental protocols used in these advanced studies.

Protocol Component Standardized Methodology
In Vitro Model HepG2 cells (human hepatoma cell line) [2].
Dosing Strategy Multiple concentrations (e.g., 1, 10, 100, 1000 µM) and specific time points (e.g., 24 hours) to capture concentration-dependent effects [2].
Metabolite Extraction Solvent-based extraction (e.g., methanol/acetonitrile/water) to quench metabolism and extract intracellular metabolites [1].
Data Acquisition Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC–MS) for untargeted analysis of hundreds of metabolites [2].
Data Analysis Bioinformatics and statistical modeling to identify significantly altered metabolic pathways and define a "Toxicity Index" for each compound [2].

Comparative Hepatotoxicity of Anabolic Compounds

While direct data on methasterone is unavailable, the search results provide information on the hepatotoxicity of other anabolic compounds, including a 17α-methylated steroid (methyltestosterone) and newer selective androgen receptor modulators (SARMs) like RAD-140. This illustrates the context in which this compound's toxicity would be evaluated.

Compound Class Reported Hepatotoxicity & Key Mechanisms
Methyltestosterone 17α-methylated AAS [3] Known risk of liver damage, including cholestatic jaundice and potential for peliosis hepatis and hepatic tumors [3].
Oxymetholone 17α-alkylated AAS [4] Cholestatic jaundice is a major adverse effect; also associated with peliosis hepatis and hepatic tumors [4].
RAD-140 (SARM) Selective Androgen Receptor Modulator [5] Case reports of severe cholestatic hepatitis and bland cholestasis; mechanism may be idiosyncratic or related to bile acid transport disruption [5].

Mechanisms of Toxicity and Metabolic Pathways

Based on the research framework, hepatotoxicity is not a single event but a cascade involving interconnected mechanisms. The diagram below synthesizes the key pathways involved in drug-induced liver injury (DILI) as described in the metabolomics literature [2].

G Drug Drug Exposure MI Mitochondrial Disruption Drug->MI Initiating Event OS Oxidative Stress Drug->OS Initiating Event APT Apoptosis Drug->APT Initiating Event ST Steatosis Drug->ST Initiating Event CHOL Cholestasis Drug->CHOL Initiating Event MitoFunc Impaired FAO & Electron Transport MI->MitoFunc ROS ROS Generation OS->ROS BaxBak Bax/Bak Activation APT->BaxBak LipidAcc Lipid Accumulation ST->LipidAcc BileFlow Disrupted Bile Flow CHOL->BileFlow MitoFunc->ST ATP ATP Depletion MitoFunc->ATP GSH Glutathione (GSH) ↓ ROS->GSH GSH->APT BaxBak->ATP Outcome Hepatocyte Injury & Liver Failure ATP->Outcome Necrosis ATP->Outcome LipidAcc->Outcome BileFlow->Outcome

Key Insights for Researchers

For professionals in drug development, the current paradigm in hepatotoxicity assessment offers several key advantages:

  • Mechanism-Based Prediction: The goal is to identify a compound's specific "mechanistic footprint" early in development, allowing for the redesign or discontinuation of high-risk candidates [2].
  • The Toxicity Index: This quantitative measure, derived from the magnitude of metabolome alterations, allows for the ranking of compounds based on their overall hepatotoxic potential [2].
  • Human-Relevance: Using human cell lines like HepG2, sometimes engineered to express higher levels of drug-metabolizing enzymes, provides data that is more predictive of human response than animal studies [1] [2].

References

methasterone metabolite detection time versus parent compound

Author: Smolecule Technical Support Team. Date: February 2026

Metabolite Detection Times at a Glance

The following table consolidates key experimental data on methasterone and its metabolites from recent research, providing a clear comparison of their detection windows and analytical relevance.

Compound Name Type Reported Detection Time Key Analytical Method Study Model
This compound (Parent) Parent Compound ~3-4 days [1] LC-QTOF-MS, GC-MS Human Urine [1]
Dihydrothis compound (M1/G1) Phase I Metabolite / Glucuronide Shorter than other metabolites [1] LC-QTOF-MS, GC-MS Human Urine [1]
G2 (18-nor-17β-hydroxymethyl-2α,17α-dimethyl-androst-13-en-3α-ol-ξ-O-glucuronide) Glucuronide Conjugate Up to 10 days [2] [1] LC-QTOF-MS Human Urine [2] [1]
MTS-M3 (2α,17α-dimethyl-5ξ-androstane-3α,12ξ,16ξ,17β-tetrol) Phase I Metabolite (Tetrol) Characterized as a novel metabolite [3] GC-Orbitrap-HRMS Human Liver S9 Fraction In Vitro [3]

Detailed Experimental Protocols

To ensure reproducibility and provide insight into the methodologies generating the above data, here are detailed protocols for the key experiments cited.

Protocol 1: Human Urine Analysis via LC-QTOF-MS (for Metabolite G2)

This protocol is adapted from the 2016 study that identified the long-term biomarker G2 [1].

  • 1. Sample Collection: Urine samples were collected from a healthy male volunteer after a single oral administration of this compound.
  • 2. Sample Preparation (Liquid-Liquid Extraction):
    • Urine samples were processed using liquid-liquid extraction.
    • For phase II metabolite analysis, enzymatic hydrolysis with E. coli β-glucuronidase was performed to cleave glucuronide conjugates for subsequent GC-MS analysis of the aglycones.
  • 3. Instrumental Analysis:
    • LC-QTOF-MS: Analysis was performed in full scan and targeted MS/MS modes with accurate mass measurement. Chromatographic peaks for potential metabolites were hunted using the theoretical [M-H]⁻ ion as a target.
    • GC-MS: Used to obtain structural information on the trimethylsilylated (TMS) phase I metabolites released after enzymatic hydrolysis. Electron ionization (EI) mass spectra were used to infer the steroid ring structure.
  • 4. Data Processing: Metabolites were identified by comparing their accurate mass and fragmentation patterns with controls. Detection times were tracked across multiple post-administration days.
Protocol 2: In Vitro Metabolic Profiling using Human Liver S9 Fractions

This protocol outlines the 2025 study that characterized novel metabolites like MTS-M3 using an in vitro model [3].

  • 1. Incubation System:
    • Model: Human liver S9 fractions.
    • Test Substances: Oxymetholone and this compound.
    • Co-factors: The S9 incubation included NADPH-regenerating system and UDP-glucuronic acid to support both phase I and II metabolic reactions.
  • 2. Sample Preparation:
    • Incubations were quenched at predetermined time points.
    • Metabolites were extracted and separated into free, glucuronide-conjugated, and sulfate-conjugated fractions for comprehensive profiling.
  • 3. Instrumental Analysis:
    • GC-Orbitrap-HRMS: The full scan mode was used for high-resolution mass analysis. The high mass accuracy and resolution of the Orbitrap enabled the confident characterization of novel metabolites.
  • 4. Metabolite Identification: Potential metabolite structures were inferred from EI mass spectra and by comparing the accurate mass and retention data with control incubations. Structures were corroborated through complementary in vitro and in vivo data.

Metabolic Pathways and Workflow

The extended detection window is a direct result of this compound's complex biotransformation. The parent compound is rapidly processed into a variety of metabolites, some of which are excreted over a much longer period. The following diagram illustrates the metabolic pathway and the associated analytical workflow for detecting these compounds.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation cluster_analysis Analytical Workflow This compound This compound M1 Dihydrothis compound (M1) This compound->M1  Reduction G2 18-nor Metabolite Glucuronide (G2) This compound->G2 D-ring Rearrangement MTS_M3 Tetrol Metabolite (MTS-M3) This compound->MTS_M3 Multi-step Hydroxylation G1 Dihydrothis compound Glucuronide (G1) M1->G1 Glucuronidation UrineSample Urine Sample Collection M1->UrineSample G2->UrineSample MTS_M3->UrineSample SamplePrep Sample Preparation (Liquid-Liquid Extraction, Enzymatic Hydrolysis) UrineSample->SamplePrep LCTOF LC-QTOF-MS Analysis (Intact Conjugates) SamplePrep->LCTOF GCMS GC-MS(/MS) Analysis (Phase I Metabolites) SamplePrep->GCMS GCHRMS GC-Orbitrap-HRMS (High-Res Profiling) SamplePrep->GCHRMS Detection Long-term Detection LCTOF->Detection GCMS->Detection GCHRMS->Detection

Based on the current research, here are the key takeaways for your comparison guide:

  • Shift from Parent to Metabolites: For effective detection of this compound misuse, the focus must shift from the short-lived parent compound to its longer-lasting metabolites, particularly glucuronide conjugates like G2.
  • Biomarker G2 is Key: The metabolite G2 has been identified as a new potential biomarker, extending the detection window to 10 days in human urine, which is significantly longer than the parent compound [2] [1].
  • *In Vitro* Models Are Valuable: Human liver S9 fractions provide a viable and ethical model for predicting human metabolism and generating novel metabolites like MTS-M3 for characterization, supporting anti-doping research [3].
  • Advanced HRMS is Critical: The use of high-resolution mass spectrometry (HRMS) platforms like LC-QTOF and GC-Orbitrap is crucial for the discovery and confident identification of these complex steroid metabolites [2] [3].

References

validating novel methasterone metabolites reference standards

Author: Smolecule Technical Support Team. Date: February 2026

Key Studies on Methasterone Metabolites

The table below summarizes two pivotal studies that identified this compound metabolites and are central to developing reference standards.

Study Model / Organism Identified Metabolites (Key Metabolites in Bold) Primary Analytical Techniques Implications for Reference Standards
Human Liver S9 Fractions (in vitro model) [1] Five metabolites total, including MTS-M3 (2α,17α-dimethyl-5ξ-androstane-3α,12ξ,16ξ,17β-tetrol) [1] GC-Orbitrap-HRMS [1] Confirms a human-specific, long-term detectable metabolite (MTS-M3) crucial for creating certified reference material (CRM) for anti-doping labs [1].
Cunninghamella blakesleeana & Macrophomina phaseolina (Fungal transformation) [2] Six transformed products, including new compounds 2, 3, 4, 5, and 7 (e.g., 6β,7β,17β-trihydroxy-2α,17α-dimethyl-5α-androstane-3-one) [2] NMR, HREI-MS, IR [2] Provides a source for novel, structurally elucidated metabolites that can be biosynthesized for use as preliminary reference materials in early research stages [2].

Experimental Protocol for Metabolite Validation

For a comprehensive validation of novel metabolites like MTS-M3, the following workflow integrates the key steps from recent research. This protocol is vital for confirming the identity, detectability, and longevity of a metabolite, which determines its suitability as a reference standard.

Start Start: Validate Novel Metabolite S1 In Vitro Incubation with Human Liver S9 Fractions Start->S1 S2 Metabolite Extraction (Solid-Phase Extraction) S1->S2 S3 Enzymatic Hydrolysis (to detect conjugated metabolites) S2->S3 S4 Analysis via GC-Orbitrap-HRMS (Full scan & targeted modes) S3->S4 S5 Data Processing (Compare with controls, use high-resolution MS) S4->S5 S6 Structural Elucidation (Interpret EI mass spectra) S5->S6 S7 Cross-Reference with In Vivo Data S6->S7 End Confirmed Human Metabolite for Reference Standard S7->End

Workflow Steps Explained:

  • In Vitro Incubation: The use of human liver S9 fractions is a key ethical alternative to in vivo studies. It generates high metabolite concentrations ideal for initial characterization [1].
  • Sample Preparation: This critical step involves metabolite extraction and enzymatic hydrolysis (e.g., with Helix pomatia juice) to cleave glucuronide and sulfate conjugates, revealing the full metabolic profile [1].
  • Instrumental Analysis: Gas Chromatography-Orbitrap-High-Resolution Mass Spectrometry (GC-Orbitrap-HRMS) is used for its superior mass accuracy and resolution. It helps differentiate metabolites from biological matrix interferences and reliably identifies unique fragment ions [1].
  • Data Analysis and Structural Elucidation: Metabolites are identified by comparing incubated samples with blank controls. Structures are proposed by interpreting Electron Ionization (EI) mass spectra and comparing fragmentation patterns with the parent drug [1].
  • In Vivo Correlation: The final validation step involves cross-referencing in vitro findings with data from confirmed human in vivo studies to verify the metabolite's relevance in real-world detection scenarios [1].

Analytical Techniques for Enhanced Confidence

For complex scenarios involving structural isomers, Ion Mobility-Mass Spectrometry (IM-MS) can be used alongside GC-Orbitrap-HRMS. IM-MS separates ions based on their size, shape, and charge in the gas phase, providing an orthogonal Collision Cross Section (CCS) value. This value serves as an additional, highly reproducible identifier, increasing confidence in distinguishing between metabolites with identical mass but different structures [3].

References

methasterone bovine serum albumin vs human serum albumin binding

Author: Smolecule Technical Support Team. Date: February 2026

Methasterone Binding with BSA: Experimental Data

A recent 2025 study provides a detailed analysis of the binding interaction between this compound and Bovine Serum Albumin (BSA) [1]. The key findings and methodologies from this research are summarized below.

  • Experimental Techniques Used: The study employed a combination of spectroscopic techniques and computational analysis:

    • UV-Vis Absorption Spectroscopy
    • Fluorescence Spectroscopy (Fluorometric analysis)
    • Circular Dichroism (CD) Spectroscopy
    • Nano Differential Scanning Fluorimetry (nano-DSF)
    • Molecular Docking [1]
  • Summary of Key Findings:

Parameter Finding for this compound-BSA Interaction
Binding Constant (K) The reaction was found to be spontaneous [1].
Main Interacting Forces Hydrogen bonding and van der Waals forces [1].
Thermal Stability BSA was found to be more thermally stable when bound to this compound [1].
Protein Conformation A slight reduction in alpha-helicity was observed, suggesting conformational changes in BSA to facilitate binding [1].
Binding Site Molecular docking validated the formation of a stable complex, though the specific site (e.g., Site I or II) was not detailed in the abstract [1].

The Critical BSA vs. HSA Difference

A key finding from the broader literature is that BSA and HSA, while structurally similar, do not always behave identically in binding assays. A 2023 study highlights that BSA does not necessarily affect binding constants in the same way as HSA [2].

  • BSA as a Buffer Additive: BSA is commonly used as a blocking agent in assay buffers. The 2023 study found that while BSA served this purpose well without affecting antibody-antigen binding constants, HSA (or human serum) did significantly alter these constants [2].
  • Research Implication: This demonstrates that interactions observed in BSA-based systems are not always directly translatable to human clinical contexts [2]. Therefore, for a accurate understanding of this compound's pharmacological behavior, data on its binding to HSA is essential.

How to Approach the Missing Comparison

Since a direct comparison for this compound is not available, here are the established experimental protocols you can use to conduct this research or evaluate future studies. The general workflow for such a comparative study can be visualized as follows:

cluster_methods Core Methodologies cluster_params Start Study Objective: Compare Ligand Binding to BSA vs. HSA M1 Spectroscopic Techniques (Fluorescence, UV-Vis, CD) Start->M1 M2 Equilibrium Dialysis (RED, BioSPME) Start->M2 M3 Mass Spectrometry (Native ESI-MS) Start->M3 M4 Biosensor Techniques (Surface Plasmon Resonance) Start->M4 Analysis Data Analysis M1->Analysis M2->Analysis M3->Analysis M4->Analysis Output Key Comparison Parameters Analysis->Output P1 Affinity (Kd) & Binding Stoichiometry Output->P1 P2 Binding Kinetics (k_on, k_off) Output->P2 P3 Thermodynamic Forces (ΔH, ΔS) Output->P3 P4 Structural Impact on Protein Output->P4

The table below details the methodologies referenced in the workflow diagram.

Method Key Measurement Protocol Overview Reference / Application
Equilibrium Binding Affinity (Kd), binding spontaneity, thermodynamic forces (e.g., hydrogen bonding, van der Waals) [1] [3]. Incubate ligand (e.g., this compound) with protein across a range of concentrations at equilibrium. Measure free vs. bound ligand without disturbing equilibrium (e.g., via spectroscopy) [3]. Used to study this compound-BSA binding [1].
Rapid Equilibrium Dialysis (RED) & Solid-Phase Microextraction (BioSPME) Unbound drug fraction (Fu) in plasma or buffer [4]. Separate free ligand from protein-bound ligand using a membrane (RED) or a coated fiber (BioSPME). Quantify free ligand concentration, often with LC-MS/MS [4]. High-throughput method for plasma protein binding studies; faster than traditional dialysis [4].
Native Mass Spectrometry (ESI-MS) Binding stoichiometry (e.g., 1:1 ratio), protein-ligand complex mass, changes in charge states [5]. Introduce protein-ligand mixture in a volatile buffer (e.g., ammonium acetate) to a mass spectrometer under "soft" ionization conditions to preserve non-covalent complexes [5]. Used to confirm 1:1 stoichiometry for flavonoid-BSA/HSA complexes [5].
Surface Plasmon Resonance (SPR) Binding kinetics (association rate kon, dissociation rate koff) and affinity (KD=koff/kon) [6]. Immobilize one binding partner (e.g., HSA/BSA) on a sensor chip. Flow the other partner (e.g., ligand) over the surface and monitor binding in real-time [6]. Ideal for comparing kinetic parameters between different proteins [2] [6].

Future Research Directions

To fill the identified knowledge gap, future research on this compound should focus on:

  • Applying the aforementioned protocols in a controlled, side-by-side study using both BSA and HSA.
  • Using Site-Specific Probes: Employ site-specific marker ligands (like warfarin for Site I and ibuprofen for Site II) in competitive binding experiments to identify this compound's precise binding location on both albumins [7].
  • Focusing on Binding Kinetics: Beyond affinity, measuring the association and dissociation rates (kon and koff) can provide crucial insights into how long the drug remains bound to the protein, which is a critical pharmacokinetic parameter [8] [6].

References

comparative methasterone metabolism human mouse model

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Methasterone Metabolism

Table 1: Model Systems and Key Metabolic Findings

Model System Key Metabolites Identified Metabolic Pathways Observed Phase II Metabolism Primary Research Focus
Human Liver Microsomes (in vitro) [1] [2] This compound, Dihydrothis compound, multiple hydroxylated metabolites (e.g., at C16, C20) [3] [2] Reduction at C3, hydroxylation at C2, C12, C16, C20 [3] [2] Glucuronide conjugation of parent drug and hydroxylated metabolites [3] Initial metabolic pathway identification
Human Liver S9 Fractions (in vitro) [2] Five metabolites, including a novel tetrol (MTS-M3) [2] Multiple hydroxylation pathways [2] Glucuronide and sulfate conjugates analyzed [2] Discovery of novel human metabolites
uPA(+/+)-SCID Chimeric Mouse (in vivo) [4] [1] This compound, Dihydrothis compound, six other metabolites (M1-M6) [1] Reduction and hydroxylation pathways [1] Metabolites M1 and M2 exclusively glucuro-conjugated; others also found free [1] Prediction of human urinary metabolites for doping control

Table 2: Comparative Analysis of Model Performance

Performance Metric Wild-Type Mouse uPA(+/+)-SCID Chimeric Mouse (Humanized) Key Implications for Research
Metabolic Relevance to Humans Limited; exhibits different enzyme activities (e.g., CYP1A1 activity can be 38-170x higher per mRNA unit) [5] High; expresses robust human CYP enzymes and shows metabolite profiles consistent with human studies [4] [1] Humanized mouse model is superior for predicting human metabolic pathways.
Ethical & Practical Utility Standard animal model, but direct human translation is limited. Bypasses ethical constraints of human dosing; suitable for preliminary human metabolism prediction [4] [2] Enables metabolic studies of prohibited or toxic substances like designer steroids.
Primary Application Basic toxicology and pharmacology studies. Anti-doping research: identifying unique human urinary metabolites for doping control [4] [1] [2] Critical for developing detection methods for misused substances.

Detailed Experimental Protocols

Here are the standard methodologies used in the studies cited in the tables, which can serve as a reference for experimental design.

1. In Vitro Metabolism using Human Liver Microsomes/S9 Fractions [1] [2]

  • Incubation: Incubate this compound with human liver microsomes or S9 fractions in the presence of co-factors like NADPH (for Phase I metabolism) and UDP-glucuronic acid (UDPGA) for Phase II glucuronidation.
  • Analysis: The metabolites are typically analyzed using a combination of:
    • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): For high-resolution separation and accurate mass identification of metabolites [1] [2].
    • Gas Chromatography-Mass Spectrometry (GC-MS): Often used for detailed structural characterization, especially for steroids [1] [2].

2. In Vivo Metabolism using the uPA(+/+)-SCID Chimeric Mouse Model [4] [1]

  • Model Generation: The model is created by transplanting human hepatocytes into a urokinase-type plasminogen activator(+/+)_severe-combined-immunodeficiency (uPA/SCID) mouse line, in which the native mouse hepatocytes have been largely ablated [5] [4].
  • Dosing and Sample Collection: The chimeric mice are administered a single dose of this compound. Urine is collected for 24 hours post-administration [4].
  • Sample Preparation and Analysis:
    • Hydrolysis: Urine samples are often treated with enzymes like β-glucuronidase to hydrolyze glucuronide conjugates and release the free metabolites for analysis [1].
    • Detection: The hydrolyzed and non-hydrolyzed samples are extracted and analyzed using GC-MS or LC-MS/MS to identify both Phase I and Phase II metabolites [4] [1].

Research Models and Workflows

The following diagram illustrates the logical relationship and workflow between the primary models discussed in this guide.

Start This compound Metabolism Research InVivo In Vivo Model: uPA(+/+)-SCID Chimeric Mouse Start->InVivo InVitro In Vitro Model: Human Liver Microsomes/S9 Start->InVitro Data Metabolite Identification (GC-MS, LC-HRMS) InVivo->Data Urine Analysis InVitro->Data Incubation Analysis App Application: Doping Control Human Metabolic Pathway Prediction Data->App

Key Research Implications

  • For Doping Control: The humanized mouse model has been instrumental in identifying dihydrothis compound as a major, long-term detectable metabolite in urine, which is critical evidence for anti-doping agencies [3].
  • For Toxicology: The consistent finding that this compound is metabolized and excreted primarily as glucuronide conjugates helps toxicologists understand the compound's clearance and potential interactions in the body [1] [3].
  • For Drug Development: These comparative approaches highlight the importance of selecting a physiologically relevant model. The significant differences in enzyme activity between wild-type mice and humans underscore the risk of relying solely on animal data for human risk assessment [5].

References

×

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

318.255880323 g/mol

Monoisotopic Mass

318.255880323 g/mol

Heavy Atom Count

23

Appearance

Powder

UNII

GH88DY98MR

Other CAS

3381-88-2

Wikipedia

Methasterone

Dates

Last modified: 08-15-2023

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